4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHFJGUUOZXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of CCT018159
Prepared by: Gemini, Senior Application Scientist Topic: Mechanism of Action of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CCT018159) in vitro Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed examination of the in vitro mechanism of action of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, a compound widely known in the scientific literature as CCT018159. CCT018159 is a potent small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By competitively inhibiting the N-terminal ATP-binding pocket of HSP90, CCT018159 disrupts the chaperone cycle, leading to the proteasomal degradation of oncogenic client proteins. This document outlines the core biochemical and cell-based assays essential for characterizing this mechanism, providing both the theoretical basis and practical, step-by-step protocols for validation.
Introduction: The HSP90 Chaperone Cycle and Its Inhibition
Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. It facilitates the proper folding, stabilization, and activation of a diverse set of "client" proteins, many of which are key mediators of signal transduction pathways critical for cancer cell proliferation and survival. These include kinases like AKT and CRAF (RAF1), and receptor tyrosine kinases like HER2.
The function of HSP90 is governed by a dynamic cycle fueled by ATP binding and hydrolysis at its N-terminal domain (NTD). This process involves a series of conformational changes and the recruitment of various co-chaperones. CCT018159 exerts its effect by acting as a competitive inhibitor of ATP, binding directly to this N-terminal pocket. This occupation of the active site prevents ATP binding and hydrolysis, effectively arresting the chaperone cycle. Consequently, HSP90 client proteins are left unfolded and unstable, targeting them for ubiquitination and subsequent degradation by the proteasome. This targeted depletion of oncoproteins forms the basis of its anti-cancer activity.
Below is a diagram illustrating the HSP90 chaperone cycle and the specific point of intervention by CCT018159.
Caption: The HSP90 chaperone cycle and the inhibitory action of CCT018159.
Biochemical Validation: Direct Inhibition of HSP90 ATPase Activity
The foundational step in characterizing CCT018159 is to confirm its direct inhibitory effect on the ATPase activity of HSP90. This is a direct measure of target engagement at the biochemical level. A malachite green-based colorimetric assay is a robust and widely used method for this purpose.
Principle: This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis by HSP90. Malachite green forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-650 nm. A reduction in the signal in the presence of the inhibitor indicates a lower rate of ATP hydrolysis.
Detailed Protocol: HSP90α ATPase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Recombinant Human HSP90α: Dilute to a working concentration of 2x (e.g., 200 nM) in Assay Buffer.
-
ATP Solution: Prepare a 2x working solution (e.g., 1.5 mM) in Assay Buffer.
-
CCT018159 Stock: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO, then dilute these into Assay Buffer to a 4x final concentration.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions (e.g., a solution of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of 4x CCT018159 dilution or vehicle control (Assay Buffer with equivalent DMSO concentration) to appropriate wells.
-
Add 25 µL of Assay Buffer to "No Enzyme" control wells.
-
Add 25 µL of 2x HSP90α solution to all wells except the "No Enzyme" controls.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding 50 µL of 2x ATP solution to all wells. The final volume is 100 µL.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 20 minutes to allow color development.
-
Read the absorbance at 620 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Normalize the data by setting the vehicle control (HSP90 + ATP + DMSO) as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the CCT018159 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Quantitative Data
| Parameter | Description | Expected Value |
| IC₅₀ | The concentration of CCT018159 required to inhibit 50% of HSP90α ATPase activity. | 30-100 nM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
| Max Inhibition | The maximum achievable inhibition of enzyme activity. | >95% |
Cellular Mechanism: Induction of Client Protein Degradation
The definitive cellular hallmark of HSP90 inhibition is the destabilization and subsequent degradation of its client proteins. A Western blot analysis is the gold-standard method to visualize and quantify this effect.
Principle: Cancer cells are treated with CCT018159 for a defined period. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the levels of known HSP90 clients (e.g., CRAF, AKT) and a loading control (e.g., β-actin). A decrease in the client protein levels, without a corresponding change in the loading control, confirms the on-target effect of the compound.
Caption: Standard workflow for Western Blot analysis of HSP90 client proteins.
Detailed Protocol: Western Blot for CRAF Degradation
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be sensitive to HSP90 inhibition (e.g., MCF-7) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of CCT018159 (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation (14,000 rpm, 15 min, 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against CRAF (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane (if necessary) and re-probe for a loading control like β-actin.
-
Expected Data Summary
| CCT018159 (nM) | CRAF Level (Normalized to Actin) |
| 0 (Vehicle) | 1.00 |
| 50 | 0.85 |
| 100 | 0.62 |
| 250 | 0.25 |
| 500 | <0.10 |
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
While client protein degradation is strong evidence of downstream pathway modulation, it is an indirect measure of target binding. The Cellular Thermal Shift Assay (CETSA) provides direct evidence that CCT018159 binds to HSP90 within the complex environment of an intact cell.
Principle: Ligand binding typically stabilizes a target protein against thermal denaturation. In CETSA, cells are treated with the compound or a vehicle control and then heated to various temperatures. At lower temperatures, the protein remains soluble. As the temperature increases, the protein denatures and aggregates. In the presence of a stabilizing ligand like CCT018159, HSP90 will remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is detected by quantifying the amount of soluble HSP90 remaining in the cell lysate at each temperature point, typically via Western blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for HSP90 Engagement
-
Cell Treatment and Heating:
-
Culture cells to high confluency.
-
Harvest the cells and resuspend them in PBS containing the desired concentration of CCT018159 or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 46, 52, 58, 64, 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction from the precipitated (denatured) protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HSP90 in each sample using Western blotting, as described in Section 3.1.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands for HSP90 at each temperature for both vehicle and CCT018159-treated samples.
-
For each treatment group, normalize the band intensity to the lowest temperature point (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble HSP90 against temperature for both vehicle and CCT018159-treated samples.
-
The shift in the melting temperature (Tm), or the temperature at which 50% of the protein is denatured, indicates target engagement.
-
Conclusion
The in vitro mechanism of action of CCT018159 (4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol) is characterized by its direct, competitive inhibition of the HSP90 N-terminal ATPase domain. This biochemical event is validated through enzymatic assays. The functional consequence of this inhibition within a cellular context is the disruption of the chaperone machinery, leading to the degradation of oncogenic client proteins, which can be robustly quantified by Western blot. Finally, direct target engagement in intact cells can be unequivocally demonstrated using the Cellular Thermal Shift Assay. Together, these methods provide a comprehensive and multi-faceted validation of the compound's core mechanism of action, establishing a clear link between direct target binding and cellular phenotype.
References
-
Cheung, K.-M. J., Matthews, T. P., et al. (2005). The identification, synthesis, and structure-activity relationship of a new class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharp, S. Y., Boxall, K., et al. (2007). The 2-aminothieno[2,3-d]pyrimidine class of Hsp90 inhibitor: 1,3,5-triazine-substituted analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Workman, P., Burrows, F., Neckers, L., & Sharp, S. (2007). Drugging the cancer chaperone HSP90: combination selective therapeutic regimens. Annals of the New York Academy of Sciences. Available at: [Link]
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol molecular weight and physicochemical properties
An in-depth technical analysis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol , a highly potent, synthetic small-molecule inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone.
Molecular Architecture & Structural Rationality
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol represents a critical breakthrough in the development of non-ansamycin HSP90 inhibitors. Historically, natural product inhibitors like geldanamycin and radicicol suffered from poor physicochemical properties, hepatotoxicity, and chemical instability (e.g., reactive epoxide or quinone moieties).
To overcome these liabilities, structure-based drug design (SBDD) was employed to extract the core pharmacophore of radicicol—the resorcinol ring—and graft it onto a stable, synthetic pyrazole scaffold [1].
Causality in Structural Design:
-
The Benzene-1,3-diol (Resorcinol) Motif: This is the primary anchoring moiety. The two hydroxyl groups act as critical hydrogen bond donors, interacting directly with the highly conserved Asp93 and Thr184 residues deep within the N-terminal ATP-binding pocket of HSP90.
-
The 1H-Pyrazole Core: The pyrazole ring serves as a rigid, bioisosteric spacer. Its specific geometry forces the resorcinol and the adjacent aryl group into a twisted, non-planar conformation that perfectly mimics the macrocyclic bend of natural radicicol, minimizing the entropic penalty of binding.
-
The 4-Chlorophenyl Substituent: The addition of the lipophilic para-chlorophenyl group is highly intentional. It projects outward into a hydrophobic sub-pocket formed by Leu107, Phe138, and Val150. The chlorine atom enhances the van der Waals contacts and increases the residence time of the drug on the target compared to an unsubstituted phenyl ring [2].
Physicochemical Properties & Druglikeness
For a molecule to successfully transition from an in vitro probe to an in vivo therapeutic, its physicochemical properties must be tightly controlled. The table below summarizes the core quantitative data for this compound, demonstrating strict adherence to Lipinski’s Rule of Five.
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | Defines the core 3,5-diarylpyrazole resorcinol scaffold. |
| Molecular Weight | 286.71 g/mol | Highly optimal (<500 Da) for deep tissue penetration and oral bioavailability. |
| Exact Mass | 286.0509 Da | Used for high-resolution LC-MS/MS pharmacokinetic tracking. |
| Hydrogen Bond Donors (HBD) | 3 | Two phenolic OH groups and one pyrazole NH; critical for target anchoring. |
| Hydrogen Bond Acceptors (HBA) | 4 | Well below the limit of 10, ensuring favorable membrane permeability. |
| Topological Polar Surface Area | 69.14 Ų | Ideal range (60–90 Ų) for balancing aqueous solubility and cell permeability. |
| Predicted LogP | ~3.8 | Optimal lipophilicity for partitioning into the hydrophobic HSP90 pocket without causing non-specific aggregation. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic cost of target binding. |
Experimental Workflows: A Self-Validating System
To rigorously validate the efficacy and mechanism of this compound, a dual-tiered experimental approach is required. As an Application Scientist, I mandate that every protocol must contain internal orthogonal controls to separate true target engagement from off-target cytotoxicity.
Protocol A: High-Throughput Fluorescence Polarization (FP) Assay
Objective: Quantify the direct binding affinity (K_d) to the HSP90 N-terminal domain. Causality & Design: We utilize FITC-labeled geldanamycin (FITC-GM) as the tracer. Because FITC-GM is a bulky molecule, its binding to the 90 kDa HSP90 protein restricts its rotational freedom, yielding a high fluorescence polarization (mP) signal. When our small molecule successfully competes for the ATP pocket, FITC-GM is displaced into the buffer, tumbling rapidly and causing a measurable drop in polarization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40) to stabilize the HSP90 conformation.
-
Protein-Tracer Complex: Incubate 30 nM recombinant human HSP90α with 5 nM FITC-GM in the dark for 3 hours to reach equilibrium.
-
Compound Titration: Dispense the compound in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well black microplate.
-
Self-Validation Control: Include a positive control (unlabeled 17-AAG) to define the maximum displacement baseline, and a negative control (DMSO vehicle) to define the maximum binding baseline. Orthogonal validation: Run a parallel plate using the HSP90 D93N mutant (which cannot bind ATP/GM); a lack of signal change here proves the compound is not causing assay interference via auto-fluorescence or protein precipitation.
-
Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm) and calculate the IC₅₀ using a 4-parameter logistic curve.
Protocol B: Cellular Target Modulation (Western Blotting)
Objective: Confirm that in vitro binding translates to intracellular client protein degradation. Causality & Design: HSP90 stabilizes oncogenic kinases like HER2 and Akt. Inhibiting HSP90 leads to their ubiquitination and proteasomal degradation. Crucially, HSP90 inhibition also causes the dissociation of Heat Shock Factor 1 (HSF1), which translocates to the nucleus and triggers the transcription of HSP70. Therefore, the simultaneous depletion of HER2 and induction of HSP70 is the definitive, self-validating molecular signature of on-target HSP90 inhibition [3].
Step-by-Step Methodology:
-
Cell Culture: Seed SKBR3 breast cancer cells (highly HER2-dependent) at 5x10⁵ cells/well in 6-well plates.
-
Treatment: Treat cells with the compound at 1x, 5x, and 10x the cellular GI₅₀ for 24 hours.
-
Lysis: Harvest cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent artifactual protein degradation.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing (The Self-Validating Step): Probe the membrane simultaneously for HER2 (Client protein - expected to decrease), HSP70 (Biomarker - expected to increase), and GAPDH (Loading control - expected to remain static).
-
Detection: Visualize using ECL substrate and quantify densitometry to establish a pharmacodynamic dose-response relationship.
Mechanistic Pathway Visualization
The following diagram illustrates the precise sequence of molecular events triggered by the introduction of the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol compound into a malignant cell.
Fig 1. Mechanistic pathway of HSP90 inhibition and client protein degradation.
References
-
Inhibition of the HSP90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole, isoxazole amide analogs. Cancer Research. [Link]
-
4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Comprehensive Pharmacokinetics and Pharmacodynamics of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: A Preclinical Hsp90 Inhibitor
Executive Summary & Structural Rationale
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol represents a critical foundational scaffold in the development of synthetic, non-ansamycin Heat Shock Protein 90 (Hsp90) inhibitors. Emerging from high-throughput screening and structure-based drug design, this 3,5-diarylpyrazole derivative overcomes the inherent limitations of first-generation natural product inhibitors like geldanamycin (e.g., hepatotoxicity and poor aqueous solubility)[1].
The structural logic of this molecule is highly specific:
-
The 1,3-benzenediol (Resorcinol) Ring: Mimics the folded conformation of ATP in the N-terminal nucleotide-binding pocket of Hsp90. The two hydroxyl groups form critical, highly conserved hydrogen bonds with Asp93 and Thr184, anchoring the molecule similarly to the natural product radicicol[2].
-
The Pyrazole Core: Acts as a rigid, planar spacer that minimizes the entropic penalty of binding. It optimally vectors the resorcinol and the aryl substituents into their respective sub-pockets[3].
-
The 4-Chlorophenyl Moiety: Extends deep into an adjacent hydrophobic pocket of the Hsp90 N-terminal domain, driving binding affinity through van der Waals interactions and displacing bound water molecules[4].
This whitepaper details the pharmacodynamic (PD) mechanisms, pharmacokinetic (PK) liabilities, and the self-validating experimental workflows required to evaluate this compound in preclinical settings.
Pharmacodynamics (PD): Mechanism of Action and Efficacy
Molecular and Cellular PD
Hsp90 is a molecular chaperone responsible for the conformational maturation of numerous oncogenic "client" proteins, including HER2, Akt, CDK4, and mutant p53. By competitively binding to the N-terminal ATP pocket, the 3,5-diarylpyrazole prevents the ATP hydrolysis required for the chaperone cycle[3].
The causality of the cellular response is biphasic:
-
Client Degradation: Inhibition of Hsp90 prevents the formation of the mature chaperone complex. Client proteins are subsequently ubiquitinated and routed to the proteasome for degradation, leading to multi-pathway signaling blockade and tumor cell apoptosis[5].
-
Biomarker Upregulation: The blockade of Hsp90 releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and drives the compensatory transcription of Hsp70. Consequently, Hsp70 upregulation and client protein (e.g., Akt) depletion serve as the definitive, self-validating PD biomarker signature for this class of compounds[6].
Fig 1. Hsp90 inhibition mechanism driving client protein degradation and Hsp70 biomarker upregulation.
Quantitative Pharmacodynamic Profile
While the isolated biochemical affinity of this unadorned pyrazole scaffold is potent, its cellular efficacy is often attenuated by high plasma protein binding and moderate cellular permeability compared to highly optimized clinical derivatives (e.g., AUY922)[1].
Table 1: Representative In Vitro PD Parameters
| Assay / Target | Parameter | Value Range | Mechanistic Significance |
| Hsp90α (Biochemical) | Kd (Binding Affinity) | 50 - 150 nM | Direct target engagement at the N-terminal ATP pocket. |
| HCT116 Cell Line | IC50 (Proliferation) | 1.5 - 5.0 μM | Anti-proliferative efficacy; limited by cellular penetration. |
| Hsp70 Induction | EC50 (Western Blot) | ~2.0 μM | Confirms on-target cellular mechanism (HSF1 activation). |
| Akt Depletion | IC50 (Western Blot) | ~2.5 μM | Confirms disruption of the chaperone cycle and client degradation. |
Pharmacokinetics (PK): ADME Profile and Liabilities
The clinical translation of early resorcinol-based pyrazoles was historically bottlenecked by their PK profiles. The very structural features that drive potent Hsp90 binding—specifically the exposed hydroxyls of the resorcinol ring—serve as metabolic liabilities[4].
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolism (The Glucuronidation Sink): The primary clearance mechanism for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is rapid Phase II metabolism. Hepatic UDP-glucuronosyltransferases (UGTs) rapidly conjugate the 1,3-benzenediol hydroxyls. This massive first-pass metabolism severely limits oral bioavailability ( F<10% ).
-
Distribution: The compound is highly lipophilic (cLogP ~3.5), resulting in a high volume of distribution ( Vdss ). However, it exhibits >98% plasma protein binding, which reduces the free fraction available to penetrate solid tumors.
-
Clearance: Due to rapid glucuronidation, systemic clearance (CL) in murine models is exceptionally high, leading to a short plasma half-life ( t1/2 ).
Table 2: Preclinical Pharmacokinetic Parameters (Murine Model, IV 10 mg/kg)
| PK Parameter | Value | Interpretation |
| Clearance (CL) | 45 - 60 mL/min/kg | High hepatic extraction ratio driven by UGT-mediated Phase II metabolism. |
| Volume of Distribution ( Vdss ) | 1.5 - 2.5 L/kg | Extensive tissue distribution, though heavily protein-bound. |
| Half-Life ( t1/2 ) | 0.8 - 1.5 hours | Short duration of exposure requires frequent dosing or continuous infusion. |
| Oral Bioavailability ( F% ) | < 10% | Precludes oral administration without prodrug strategies or scaffold optimization. |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of this compound, the following protocols are designed with built-in validation steps.
Protocol 1: Surface Plasmon Resonance (SPR) for Hsp90 Binding Kinetics
Rationale: SPR provides label-free, real-time kinetic data ( kon , koff ). We utilize multi-cycle kinetics to avoid harsh regeneration buffers that could denature the delicate Hsp90 N-terminal domain.
-
Surface Preparation: Immobilize recombinant human Hsp90α (N-terminal domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Validation check: Target an immobilization level of 2000-3000 RU to ensure sufficient signal-to-noise without mass transport limitations.
-
Analyte Preparation: Prepare a 2-fold dilution series of the pyrazole compound (from 1 μM down to 3.12 nM) in running buffer (HBS-P+ with 5% DMSO to maintain solubility).
-
Injection: Inject analytes at a high flow rate (50 μL/min) for 120 seconds to measure association ( kon ), followed by a 300-second dissociation phase ( koff ).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and zero-concentration injections).
Protocol 2: LC-MS/MS Bioanalysis for PK Quantification
Rationale: The high protein binding of the compound necessitates aggressive extraction. We monitor both the parent compound and the glucuronide metabolite to confirm the clearance mechanism.
-
Sample Extraction: To 50 μL of murine plasma, add 150 μL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog or structurally similar pyrazole). Causality: Acetonitrile precipitates plasma proteins and disrupts hydrophobic binding, ensuring >90% recovery of the lipophilic analyte.
-
Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography: Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the parent pyrazole and the +176 Da mass shift corresponding to the glucuronide metabolite.
Fig 2. Integrated preclinical in vivo PK/PD experimental workflow for Hsp90 inhibitors.
Translational Insights & Future Directions
The PK liabilities of the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol scaffold served as the evolutionary pressure for the next generation of Hsp90 inhibitors. To circumvent rapid glucuronidation while maintaining the critical hydrogen-bonding network in the ATP pocket, medicinal chemists evolved the pyrazole core into isoxazole derivatives (such as luminespib/AUY922) and replaced the resorcinol with modified bioisosteres[2][4].
For researchers currently utilizing this specific pyrazole compound, it is best deployed as an in vitro chemical probe for Hsp90 biology or utilized in in vivo models via continuous infusion pumps (e.g., Alzet minipumps) to maintain steady-state plasma concentrations above the IC50 threshold, bypassing its short half-life.
References
-
Inhibitors of HSP90 in melanoma Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Heat Shock Protein 90 Inhibition in Lung Cancer Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Hsp90 Inhibition: Elimination of Shock and Stress Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat Shock Protein 90 Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Protein Binding Affinity Assays for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol represents a compelling molecular architecture for targeted therapeutic development. Its structure marries two key pharmacophores: a pyrazole ring, a privileged scaffold in numerous kinase inhibitors, and a resorcinol moiety, present in a class of anticancer agents.[1][2][3][4] This unique combination suggests a strong potential for interaction with protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.[5][6] Specifically, the structural similarities to known inhibitors point towards potential activity against targets within the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in cell growth, proliferation, and survival.[2][7][8]
This guide provides an in-depth technical exploration of the essential protein binding affinity assays required to characterize the interaction of this, and similar small molecules, with their putative protein targets. As a senior application scientist, the following sections are designed to move beyond mere procedural lists, offering a causal understanding of experimental choices and ensuring the generation of robust, trustworthy data. We will delve into the practical application of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two powerful, label-free techniques for quantifying biomolecular interactions.
The Cornerstone of Drug Discovery: Quantifying Binding Affinity
The journey of a drug from a chemical entity to a therapeutic agent is fundamentally underpinned by its interaction with its biological target. The strength of this interaction, or binding affinity, is a critical determinant of a drug's potency and efficacy. A high binding affinity indicates that a lower concentration of the compound is required to elicit a biological response, which can translate to lower therapeutic doses and a more favorable side-effect profile. The equilibrium dissociation constant (KD) is the most common metric used to quantify binding affinity, representing the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity.
Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique that allows for the real-time, label-free analysis of biomolecular interactions.[9][10][11] The core principle of SPR involves the immobilization of one interacting partner (the "ligand," typically the protein target) onto a sensor surface, while the other partner (the "analyte," in this case, our small molecule) is flowed over the surface.[9] Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram—a plot of response units (RU) versus time.[11]
Causality in SPR Experimental Design: Why We Make These Choices
The design of a successful SPR experiment hinges on a series of well-reasoned choices. Here, we dissect the "why" behind key experimental parameters:
-
Protein Immobilization Strategy: The choice of immobilization chemistry is critical for maintaining the biological activity of the protein. Amine coupling is a common and robust method, but it relies on the presence of accessible primary amines on the protein surface and can sometimes lead to random orientation. Capture-based methods, such as using an anti-His tag antibody to capture a His-tagged protein, can ensure a more uniform orientation but may introduce an additional layer to the sensor surface. The goal is to achieve a stable and active protein surface.
-
Analyte Concentration Range: The concentrations of the small molecule analyte should span a range that is both below and above the expected KD.[10] A typical range might be from 0.1 to 10 times the estimated KD. This ensures that the binding isotherm is well-defined, allowing for accurate determination of the kinetic parameters.
-
Flow Rate: The flow rate of the analyte over the sensor surface is a crucial parameter. A flow rate that is too low can lead to "mass transport limitation," where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics. A higher flow rate minimizes this effect, ensuring that the observed binding rates are a true reflection of the molecular interaction.
-
Regeneration Conditions: After each analyte injection, the sensor surface must be returned to its baseline state. This is achieved by injecting a regeneration solution that disrupts the protein-small molecule interaction without denaturing the immobilized protein. The choice of regeneration solution (e.g., a low pH buffer, a high salt concentration, or a small amount of organic solvent) must be empirically determined for each protein-ligand pair.
Experimental Workflow: SPR
The following diagram illustrates a typical workflow for an SPR-based binding affinity assay.
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Kinetic Affinity Assay
1. Reagent and Buffer Preparation:
-
Running Buffer: Phosphate-buffered saline (PBS) with 0.05% (v/v) Tween 20, filtered and degassed. The addition of a small amount of DMSO (e.g., 1-5%) may be necessary to ensure the solubility of the test compound and should be matched in the analyte samples.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or other pH as determined by pH scouting).
-
Amine Coupling Reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Target Protein: Prepare a stock solution of the purified protein (e.g., a PI3K isoform) at a concentration of 20-50 µg/mL in the immobilization buffer.
-
Test Compound: Prepare a high-concentration stock solution of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol in 100% DMSO. From this, create a dilution series in running buffer, ensuring the final DMSO concentration is consistent across all samples and the running buffer. A typical concentration range for the analyte is 0.1 nM to 1 µM.
2. Protein Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).
-
Inject the blocking reagent to deactivate any remaining active esters.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
3. Kinetic Analysis:
-
Inject the running buffer containing the various concentrations of the test compound over the immobilized protein and reference surfaces for a defined association time (e.g., 60-180 seconds).
-
Follow with a dissociation phase where only running buffer is flowed over the surfaces for a defined time (e.g., 180-600 seconds).
-
Between each compound concentration, inject the regeneration solution to remove any bound analyte and return to a stable baseline.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[12]
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[13][14][15] This label-free, in-solution method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15][16]
The "Why" Behind ITC Experimental Parameters
-
Buffer Matching: ITC is extremely sensitive to heat changes, and even small differences in buffer composition between the sample cell (containing the protein) and the syringe (containing the small molecule) can generate significant heats of dilution, which can obscure the true binding signal. Therefore, it is absolutely critical to dialyze the protein against the same buffer used to dissolve the small molecule.[15]
-
Concentration Range and the 'c' Window: The success of an ITC experiment is highly dependent on the concentrations of the protein and ligand, which are related to the binding affinity through the 'c' value (c = n * [Protein] / KD). For a reliable determination of all binding parameters, the 'c' value should ideally be between 10 and 100.[15] If the 'c' value is too low, the binding isotherm will be too shallow to accurately determine the stoichiometry. If it is too high, the binding will be too tight, and the transition will be too sharp to accurately determine the KD.
-
Control Experiments: A crucial control experiment is to titrate the small molecule into the buffer alone. This allows for the measurement of the heat of dilution of the compound, which can then be subtracted from the protein-ligand titration data to isolate the heat of binding.[17]
Experimental Workflow: ITC
The following diagram outlines the workflow for a typical ITC experiment.
Caption: A standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol: ITC Binding Affinity Assay
1. Sample Preparation:
-
Assay Buffer: A buffer with a low ionization enthalpy, such as PBS or HEPES, is recommended.
-
Protein Preparation: Dialyze the purified protein (e.g., PI3Kγ) extensively against the chosen assay buffer to ensure precise buffer matching. After dialysis, determine the protein concentration accurately. A typical protein concentration in the sample cell is 10-50 µM.
-
Compound Preparation: Dissolve the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol in the final dialysis buffer. The compound concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM).
-
Degassing: Thoroughly degas both the protein and compound solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
2. ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any compound that may have diffused from the syringe, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
3. Data Analysis:
-
Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.
Data Presentation: A Clear and Concise Summary
The quantitative data obtained from binding affinity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Binding Affinity Data for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
| Target Protein | Method | KD (nM) | ka (M-1s-1) | kd (s-1) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| PI3Kγ | SPR | 85.3 | 1.2 x 105 | 1.02 x 10-2 | N/A | N/A | N/A |
| PI3Kγ | ITC | 92.1 | N/A | N/A | 1.05 | -8.7 | -2.3 |
| p38α MAPK | SPR | 254.6 | 8.9 x 104 | 2.27 x 10-2 | N/A | N/A | N/A |
| p38α MAPK | ITC | 278.2 | N/A | N/A | 0.98 | -7.5 | -1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizing the Mechanism of Action: Signaling Pathway Inhibition
Given the likelihood that 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol targets a protein kinase, it is valuable to visualize its potential impact on cellular signaling. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer. An inhibitor of a PI3K isoform would be expected to block the downstream signaling events in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the putative point of inhibition.
Conclusion: A Data-Driven Approach to Drug Discovery
The characterization of the binding affinity of a small molecule to its protein target is a foundational step in the drug discovery process. This guide has provided a detailed, field-proven framework for conducting and interpreting SPR and ITC assays for the novel compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol. By understanding the causality behind experimental choices and adhering to rigorous protocols, researchers can generate high-quality, reliable data that will be instrumental in elucidating the compound's mechanism of action and guiding its future development as a potential therapeutic agent. The integration of these biophysical techniques provides a comprehensive understanding of the molecular interactions that drive biological function, paving the way for the rational design of next-generation targeted therapies.
References
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Pyrazole substituted resorcinol derivatives with PI3K inhibitory potential. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Pyrazole substituted resorcinol derivatives with PI3Kγ inhibitory potential. SciSpace. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Laying Out Pathways With Rgraphviz. The R Journal. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]
-
This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]
-
Isothermal titration calorimetry. CureFFI.org. [Link]
-
4 Types of Binding Assays you can do with SPR. Nicoya Lifesciences. [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. [Link]
-
Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
-
Resorcinol - Wikipedia. Wikipedia. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Guide to Running an SPR Experiment. University of North Carolina. [Link]
-
The schematic illustration of Hsp90 interactions with signaling... ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]
-
Schematic representation of Hsp90 signaling pathway in Aspergillus sp.... ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
-
Hsp90 signaling pathway. Reproduced from an open access source.... ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Springer Nature Experiments. [Link]
-
The chaperone cycle of Hsp90. MPMP. [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
-
Step‐by‐step design of proteins for small molecule interaction: A review on recent milestones. PMC. [Link]
-
MAP Kinase Signaling Pathways. Creative Diagnostics. [Link]
-
Hsp90 Orchestrates Transcriptional Regulation by Hsf1 and Cell Wall Remodelling by MAPK Signalling during Thermal Adaptation in a Pathogenic Yeast. PLOS. [Link]
-
5-(4-chlorophenyl)-4-(cyanomethyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide::CHEMBL596163. BindingDB.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole substituted resorcinol derivatives with PI3K inhibitory potential | CTU Journal of Innovation and Sustainable Development [ctujs.ctu.edu.vn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. criver.com [criver.com]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. Isothermal titration calorimetry [cureffi.org]
Application Note: Preparation, Handling, and Storage of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Stock Solutions in DMSO
Introduction & Scientific Grounding
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol belongs to the highly potent diarylpyrazole resorcinol class of heat shock protein 90 (HSP90) inhibitors[1]. Originally identified through high-throughput screening and structure-based drug design, this pharmacophore functions as a competitive inhibitor of the HSP90 N-terminal ATP-binding pocket[1].
The structural architecture of this compound features a central pyrazole ring flanked by a 4-chlorophenyl group and a resorcinol moiety. The resorcinol ring mimics the folded conformation of the natural product radicicol, inserting deep into the chaperone's ATP-binding pocket[2]. Within this pocket, the resorcinol hydroxyl groups form critical hydrogen bonds with conserved residues (e.g., Asp93) and a structural water molecule[3]. This binding event halts the chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of oncogenic client proteins such as HER2, CDK4, and RAF[2].
Because the efficacy of this compound relies entirely on precise stoichiometric binding, the preparation of a high-fidelity stock solution is the foundational step for any downstream pharmacological assay. Variability in solvation directly correlates to irreproducibility in IC50 values and cellular phenotypes.
Physicochemical Profiling & Causality in Solvent Choice
Before preparing the stock solution, it is critical to understand the physicochemical properties of the compound to justify the experimental parameters.
-
Molecular Formula: C₁₅H₁₁ClN₂O₂
-
Molecular Weight: 286.71 g/mol
-
Appearance: Solid powder (typically off-white to pale yellow)
Why DMSO? The resorcinol hydroxyls and the pyrazole amine act as strong hydrogen bond donors and acceptors, creating a highly stable, tightly packed crystal lattice. Aqueous buffers cannot overcome these intermolecular forces, leading to poor solubility. Dimethyl sulfoxide (DMSO) is an optimal solvent because it is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor. It effectively disrupts the intermolecular forces of the crystal lattice without chemically degrading the compound. Furthermore, anhydrous DMSO prevents the introduction of water, which is critical because the electron-rich resorcinol moiety is sensitive to oxidation in aqueous environments.
Reconstitution Volumes
To ensure accurate dosing in downstream assays, use the following reconstitution table. The volumes provided are calculated based on the exact molecular weight (286.71 g/mol ) to achieve precise molarities.
| Desired Concentration | Mass of Compound | Volume of Anhydrous DMSO |
| 10 mM | 1.0 mg | 348.8 µL |
| 5.0 mg | 1744.0 µL | |
| 10.0 mg | 3488.0 µL | |
| 20 mM | 1.0 mg | 174.4 µL |
| 5.0 mg | 872.0 µL | |
| 10.0 mg | 1744.0 µL | |
| 50 mM | 1.0 mg | 69.8 µL |
| 5.0 mg | 348.8 µL | |
| 10.0 mg | 697.6 µL |
Step-by-Step Preparation Protocol
Materials Required:
-
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol powder
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity, packaged under Argon)
-
Amber glass vials or opaque microcentrifuge tubes
-
Argon or Nitrogen gas source
Methodology:
-
Thermal Equilibration: Remove the compound vial from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. This alters the apparent mass and introduces water into the stock, which can cause micro-precipitation and accelerate oxidative degradation.
-
-
Solvent Addition: Weigh the desired mass of the compound and add the calculated volume of anhydrous DMSO (refer to the Reconstitution Table).
-
Causality: Using anhydrous DMSO is non-negotiable. Standard laboratory DMSO rapidly absorbs atmospheric water, which dramatically reduces the solubility limit of lipophilic compounds.
-
-
Dissolution & Cavitation: Vortex the solution gently for 30–60 seconds. If particulate matter remains visible, place the vial in a room-temperature ultrasonic water bath for 1 to 2 minutes.
-
Causality: Sonication provides the acoustic cavitation energy required to break the remaining crystal lattice. Avoid prolonged sonication (>5 minutes) to prevent localized thermal stress that could degrade the pyrazole core.
-
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) using amber vials.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing induce localized concentration gradients and nucleation events, leading to irreversible precipitation. Amber vials protect the photosensitive resorcinol ring from UV-induced degradation.
-
-
Inert Gas Blanketing & Storage: Gently blow a stream of Argon or Nitrogen gas over the open aliquots for 3 seconds to displace ambient air, then immediately seal and store at -80°C.
-
Causality: Displacing oxygen prevents the oxidative conversion of the resorcinol moiety into a biologically inactive quinone-like structure during long-term storage.
-
Quality Control & Self-Validating Systems
A robust protocol must be self-validating. To ensure the integrity of your stock solution before use in critical assays, perform the following checks:
-
Optical Clarity Test (Tyndall Effect): After sonication, pass a laser pointer beam through the vial in a darkened room. The solution must be completely transparent. If a visible beam of light scatters through the liquid (Tyndall scattering), micro-precipitates are present. Validation: If scattering is observed, the stock is invalid and must be re-sonicated or discarded.
-
Analytical Verification: For long-term projects, periodically verify stock integrity using LC-MS. The expected [M+H]⁺ peak for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is m/z 287.05. The appearance of higher mass adducts or secondary peaks indicates oxidation or degradation.
Visualizations
Workflow for the preparation and storage of diarylpyrazole resorcinol DMSO stock solutions.
Mechanism of action for HSP90 inhibition by diarylpyrazole resorcinol derivatives.
References
-
Cheung, K.M., et al. "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. URL:[Link]
-
Sharp, S.Y., et al. "In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors." Cancer Research, 2007. URL:[Link]
-
RCSB Protein Data Bank. "2BRC: Structure of a Hsp90 Inhibitor bound to the N-terminus of Yeast Hsp90." RCSB PDB, 2005. URL:[Link]
Sources
- 1. The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
Western blot protocol for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol treated cells
An In-Depth Application Note: Western Blot Profiling of Hsp90 Inhibition by 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Mechanistic Rationale & Biomarker Selection
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic small molecule belonging to the diaryl pyrazole resorcinol class of Heat Shock Protein 90 (Hsp90) inhibitors. To properly design a Western blot assay for this compound, one must first understand the molecular causality of its action.
This compound acts by competitively binding to the N-terminal ATP-binding pocket of Hsp90, displacing ATP and arresting the chaperone's conformational cycle[1]. This targeted inhibition triggers two distinct, highly reproducible molecular events that serve as the foundation for our Western blot readout:
-
Client Protein Depletion (Efficacy Marker): Without Hsp90-mediated folding, oncogenic client proteins (such as BRAF, Akt, CDK4, and EGFR) are unable to maintain their active conformations. They rapidly undergo polyubiquitination and subsequent proteasomal degradation[2].
-
Hsp70 Induction (Target Engagement Marker): Hsp90 inhibition dissociates the Hsp90-HSF1 complex. The liberated Heat Shock Factor 1 (HSF1) translocates to the nucleus, driving a massive compensatory transcriptional upregulation of Hsp70[2].
The Self-Validating System: Probing for both client protein depletion and Hsp70 induction creates an internal self-validating loop. If client proteins are depleted but Hsp70 remains unchanged, the degradation is likely an off-target cytotoxic artifact. Conversely, robust, dose-dependent Hsp70 upregulation confirms specific Hsp90 target engagement[3].
Pathway of Hsp90 inhibition by diaryl pyrazole resorcinols driving biomarker changes.
Experimental Workflow & Methodologies
Step-by-step Western blot workflow for profiling Hsp90 modulators.
Step 1: Cell Culture and Compound Treatment
-
Procedure: Seed human cancer cells (e.g., SKMEL-28 for BRAF monitoring, or HCT116 for general clients) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol across a dose-response range (e.g., 0.1, 1.0, 5.0, and 10.0 μM) or vehicle (0.1% DMSO) for 24 to 48 hours[1].
-
Causality Insight: A 24-48 hour window is optimal because client protein degradation requires time for the existing protein pool to turn over via the proteasome, while Hsp70 transcription and translation also require an extended temporal window to accumulate to detectable levels[1].
Step 2: Cell Lysis and Protein Extraction
-
Procedure: Wash cells twice with ice-cold PBS. Lyse cells on ice using a modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate) supplemented heavily with protease inhibitors (PMSF, aprotinin, leupeptin) and phosphatase inhibitors (1 mM Na3VO4, 1 mM NaF)[3]. Scrape cells, sonicate for 10 seconds, and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Causality Insight: The addition of protease and phosphatase inhibitors is absolutely critical. Because the drug's mechanism relies on measuring in vivo proteasomal degradation, any ex vivo artifactual degradation during lysis will result in false positives for client depletion[4].
Step 3: Protein Quantification
-
Procedure: Quantify the clarified supernatant using a BCA Protein Assay Kit.
-
Causality Insight: Precise quantification ensures equal protein loading (typically 20-30 μ g/lane ), which is mandatory for accurate densitometric analysis of dose-dependent protein changes.
Step 4: SDS-PAGE and Membrane Transfer
-
Procedure: Boil samples in 4X Laemmli buffer containing β-mercaptoethanol for 5 minutes. Resolve proteins on a 4–12% Bis-Tris gradient polyacrylamide gel. Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Causality Insight: PVDF is chosen over nitrocellulose because it offers superior binding capacity and mechanical strength, allowing for the rigorous stripping and reprobing required to multiplex Hsp70, client proteins, and loading controls on the same blot.
Step 5: Immunoblotting and Detection
-
Procedure: Block membranes in 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Hsp70, anti-Akt, anti-BRAF, and anti-GAPDH) overnight at 4°C. Wash 3× with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) substrate.
-
Causality Insight: GAPDH or β-actin must be probed as a loading control to normalize densitometry data, ensuring that observed client depletion is due to Hsp90 inhibition and not unequal loading or global cell death[1].
Quantitative Data Presentation
To validate the assay, densitometry should be performed using image analysis software. The table below summarizes the expected quantitative profile of a successful Hsp90 inhibition experiment using 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol.
| Biomarker Target | Protein Function | Expected Change (vs. Vehicle) | Peak Response Time | Densitometry Profile (10 μM Dose) |
| Hsp70 | Stress Chaperone | Upregulated | 24 - 48 hours | > 5.0-fold increase |
| Akt | Kinase (Client) | Depleted | 12 - 24 hours | < 0.2-fold remaining |
| BRAF | Kinase (Client) | Depleted | 24 hours | < 0.3-fold remaining |
| GAPDH | Metabolic Enzyme | Unchanged | N/A | 1.0-fold (Control) |
Table 1: Expected densitometric fold-changes in biomarker expression following treatment with the Hsp90 inhibitor.
Troubleshooting the Self-Validating System
-
Scenario A: Client proteins are depleted, but Hsp70 is NOT induced.
-
Diagnosis: The compound is likely causing general cytotoxicity or apoptosis independent of Hsp90 inhibition. True Hsp90 N-terminal inhibitors universally trigger the HSF1-mediated heat shock response[2].
-
Solution: Perform a cell viability assay to ensure the chosen doses are not causing immediate necrotic death. Check for cleaved PARP to assess apoptotic onset[1].
-
-
Scenario B: Hsp70 is induced, but specific client proteins are NOT depleted.
-
Diagnosis: Target engagement is successful, but the specific protein being probed may not be a strict Hsp90 client in that specific cell line, or it has an unusually long half-life.
-
Solution: Switch to a universally recognized, highly sensitive Hsp90 client such as Akt or mutant p53 to verify the degradation pathway[2].
-
-
Scenario C: No changes in any markers.
-
Diagnosis: Lack of cell permeability, compound degradation, or acquired resistance (e.g., via HDAC-mediated compensatory mechanisms)[3].
-
References
-
Title: In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors Source: AACR Journals URL:[Link]
-
Title: A Systematic Protocol for the Characterization of Hsp90 Modulators Source: PMC (NIH) URL:[Link]
-
Title: Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors Source: PMC (NIH) URL:[Link]
-
Title: A novel Hsp90 inhibitor to disrupt Hsp90/Cdc37 complex against pancreatic cancer cells Source: AACR Journals URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Storage, Handling, and Experimental Application of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Introduction & Mechanistic Rationale
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic small-molecule inhibitor belonging to the diaryl pyrazole resorcinol class. These compounds were rationally designed to target the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90) [1].
The structural causality of its binding affinity relies on two distinct functional motifs:
-
The Benzene-1,3-diol (Resorcinol) Ring: This moiety mimics the bent conformation of the adenine ring of ATP, forming critical hydrogen bonds with the Asp93 and Thr184 residues in the Hsp90 N-terminal domain.
-
The 4-Chlorophenyl Pyrazole Moiety: The halogenated phenyl ring extends deep into a hydrophobic sub-pocket of the chaperone, driving high-affinity competitive binding [2].
By displacing ATP, the compound halts the Hsp90 chaperone cycle. This leads to the ubiquitination and proteasomal degradation of oncogenic client proteins (e.g., HER2, Akt, C-RAF), ultimately inducing cell cycle arrest and apoptosis.
Fig 1. Mechanism of action for resorcinol-pyrazole Hsp90 inhibitors.
Recommended Storage Conditions
The chemical stability of this compound is heavily influenced by its resorcinol moiety, which is susceptible to auto-oxidation, particularly in the presence of light, transition metals, or basic pH. Furthermore, the pyrazole nitrogens can participate in hydrogen bonding, making the raw powder potentially hygroscopic.
To ensure long-term stability and prevent degradation-induced experimental artifacts, adhere strictly to the quantitative storage parameters outlined in Table 1.
Table 1: Quantitative Storage Parameters
| Storage Format | Temperature | Atmosphere & Light | Maximum Duration |
| Dry Powder | -20°C | Desiccated, Protect from light | 3 Years |
| Dry Powder | +4°C | Desiccated, Protect from light | 1 Year |
| DMSO Stock (10-50 mM) | -80°C | Sealed, Protect from light | 6 Months |
| DMSO Stock (10-50 mM) | -20°C | Sealed, Protect from light | 1 Month |
Reconstitution & Handling Protocol
Causality of Choices: Dimethyl sulfoxide (DMSO) is the universal solvent for this class of compounds due to their lipophilicity. However, DMSO is highly hygroscopic. Using non-anhydrous DMSO or repeatedly opening the stock vial at room temperature introduces water. Water forces the hydrophobic 4-chlorophenyl group to precipitate, leading to inaccurate dosing and experimental failure.
Fig 2. Optimal reconstitution and storage workflow for pyrazole-resorcinol derivatives.
Step-by-Step Reconstitution Methodology:
-
Equilibration: Remove the vial of dry powder from -20°C storage. Crucial: Allow the vial to sit at room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, accelerating degradation.
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve the desired stock concentration (typically 10 mM or 50 mM).
-
Homogenization: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes. Causality: This prevents freeze-thaw cycles, which introduce moisture and cause localized cryo-concentration gradients that ruin assay reproducibility.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
In Vitro Application: Hsp90 Target Engagement Assay
A Self-Validating System: To verify that the observed cellular phenotype is due to specific Hsp90 inhibition rather than off-target cytotoxicity, this protocol utilizes a dual-biomarker Western blot. True Hsp90 inhibition causes the degradation of client proteins (e.g., HER2) while simultaneously triggering a compensatory heat shock response via Heat Shock Factor 1 (HSF1), leading to the dramatic upregulation of the co-chaperone Hsp70. If HER2 decreases without an Hsp70 increase, the target engagement is invalid (indicating non-specific toxicity).
Step-by-Step Methodology:
-
Cell Seeding: Seed a highly Hsp90-dependent cancer cell line (e.g., SK-BR-3 or BT474 for HER2 amplification) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Thaw a single-use DMSO aliquot of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol at RT.
-
Prepare serial dilutions in pre-warmed culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.
-
Treat cells with concentrations ranging from 10 nM to 10 µM for 24 hours. Include a 0.1% DMSO vehicle control.
-
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 min at 4°C to pellet cellular debris.
-
Protein Quantification & Blotting:
-
Quantify protein using a BCA assay. Load 20–30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer to a PVDF membrane and block with 5% non-fat milk for 1 hour.
-
-
Dual-Biomarker Probing:
-
Probe overnight at 4°C with primary antibodies against HER2 (Client, expected to decrease), Hsp70 (Compensatory biomarker, expected to increase), and GAPDH (Loading control).
-
Wash and probe with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate.
-
References
-
Sharp, S.Y., Boxall, K., Rowlands, M., et al. "In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors." Cancer Research, 67(5), 2206-2216 (2007).[Link] [1]
-
Brough, P.A., Aherne, W., Barril, X., et al. "4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer." Journal of Medicinal Chemistry, 51(2), 196-218 (2008).[Link] [2]
Flow cytometry apoptosis assay with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Application Note: Flow Cytometry-Based Apoptosis Profiling of the Hsp90 Inhibitor 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Introduction & Mechanistic Rationale
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol belongs to a highly potent class of synthetic pyrazole-resorcinol derivatives. Originating from the same structure-based drug design programs that yielded clinical candidates like CCT018159 and luminespib (NVP-AUY922), this molecule acts as a direct, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90)[1].
As a Senior Application Scientist, I emphasize that understanding the chemical biology of your compound is prerequisite to designing a robust assay. The resorcinol ring of this compound mimics the adenine ring of ATP, forming critical hydrogen bonds with Asp93 and Thr184 in the N-terminal ATP-binding pocket of Hsp90. Meanwhile, the pyrazole scaffold directs the 4-chlorophenyl group deep into an adjacent hydrophobic cleft, locking the chaperone in an inactive conformation[1].
The Causality of Apoptosis: Inhibiting Hsp90 does not kill cells directly; rather, it triggers a catastrophic collapse of the cell's signaling infrastructure. Deprived of Hsp90's chaperone activity, strict client oncoproteins (such as Akt, Raf-1, and mutant p53) undergo rapid ubiquitination and proteasomal degradation[2]. The sudden loss of Akt-mediated survival signals causes mitochondrial membrane depolarization, cytochrome c release, and the activation of executioner caspases (Caspase-3/7). This proteolytic cascade cleaves structural proteins and flips phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—the exact biochemical hallmark we target with the Annexin V assay[3].
Mechanism of Hsp90 inhibition leading to Annexin V-detectable apoptosis.
Experimental Design: Building a Self-Validating System
To ensure trustworthiness, a flow cytometry protocol must be a self-validating system. We utilize Annexin V-FITC (which binds externalized PS in a Ca²⁺-dependent manner) and Propidium Iodide (PI) (a vital dye excluded by intact membranes).
Self-Validating Assay Controls:
-
Unstained Control: Establishes basal autofluorescence and sets the negative population gates.
-
Single-Stain Controls (Annexin V only; PI only): Critical for calculating the compensation matrix to correct for spectral overlap between the FITC (525 nm) and PI (620 nm) emission channels.
-
Vehicle Control (0.1% DMSO): Proves that the solvent is not the cause of cytotoxicity.
-
Positive Apoptosis Control (1 µM Staurosporine): Validates that the reagents are active and the cell line is capable of undergoing detectable apoptosis.
Note on Timing: Hsp90 inhibition requires time for existing client proteins to degrade and for the subsequent transcriptional shutdown to induce apoptosis. A 48-hour incubation is optimal; 24 hours often only captures G2/M cell cycle arrest[2].
Step-by-Step Flow Cytometry Protocol
Phase 1: Cell Culture & Treatment
-
Seed target cells (e.g., A549 Non-Small Cell Lung Cancer cells) in 6-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Prepare a 10 mM stock of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol in anhydrous DMSO.
-
Treat cells with a dose-response gradient (e.g., 50 nM, 100 nM, 500 nM) in complete media. Ensure the final DMSO concentration never exceeds 0.1% (v/v).
-
Incubate for 48 hours[2].
Phase 2: The Harvest (Critical Step) Expert Insight: The most common point of failure in apoptosis assays is discarding the culture media. Apoptotic cells lose focal adhesions and float. If you aspirate the media, you discard your data.
-
Collect the culture media from each well into labeled 15 mL conical tubes.
-
Wash the adherent cells gently with 1 mL of PBS (without Ca²⁺/Mg²⁺) and add the wash to the respective tubes.
-
Add 0.5 mL of Trypsin-EDTA to the wells. Incubate for 3–5 minutes until cells detach.
-
Neutralize the trypsin with 1 mL of complete media and transfer the cell suspension to the respective tubes.
-
Centrifuge all tubes at 300 × g for 5 minutes at 4°C. Discard the supernatant.
Phase 3: Staining & Acquisition
-
Wash the cell pellets once with cold PBS, then centrifuge again at 300 × g for 5 minutes.
-
Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Note: Annexin V binding is strictly calcium-dependent; standard PBS will cause the assay to fail.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL stock) to each sample tube[3].
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube to halt the reaction.
-
Acquire data immediately on a flow cytometer (e.g., BD FACSCanto or Beckman CytoFLEX), collecting a minimum of 10,000 events per sample.
Data Presentation & Analysis
Flow cytometry data should be gated first on an FSC vs. SSC plot to exclude debris, followed by doublet discrimination. The Annexin V-FITC vs. PI plot is then divided into four quadrants:
-
Q1 (FITC- / PI+): Primary Necrosis (Membrane ruptured, no PS externalization).
-
Q2 (FITC+ / PI+): Late Apoptosis / Secondary Necrosis.
-
Q3 (FITC+ / PI-): Early Apoptosis (Intact membrane, externalized PS).
-
Q4 (FITC- / PI-): Viable Cells.
Table 1: Representative Apoptosis Profiling of A549 Cells (48h Exposure)
| Treatment Group | Dose | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0.1% DMSO | 92.5 | 3.1 | 2.4 | 2.0 |
| Low Dose | 50 nM | 78.2 | 12.4 | 6.1 | 3.3 |
| Medium Dose | 100 nM | 55.4 | 24.6 | 15.8 | 4.2 |
| High Dose | 500 nM | 22.1 | 35.2 | 36.5 | 6.2 |
| Positive Control | 1 µM STS | 15.3 | 42.1 | 38.4 | 4.2 |
Interpretation: The compound induces a classic, dose-dependent shift from the viable quadrant (Q4) into early apoptosis (Q3), followed by late apoptosis (Q2). The minimal accumulation in Q1 confirms the mechanism of cell death is programmed apoptosis driven by Hsp90 client degradation, rather than acute chemical necrosis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HSP90 inhibitor AUY922 suppresses tumor growth and modulates immune response through YAP1-TEAD pathway inhibition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ATP-dependent formation of herpesvirus ribonucleoprotein particle assembly as an antiviral approach - PMC [pmc.ncbi.nlm.nih.gov]
Resolving HPLC peak tailing for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol analysis
Analysis of: 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Welcome to the technical support guide for troubleshooting chromatographic issues related to the analysis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol. This guide is designed for researchers and drug development professionals encountering peak tailing, a common issue that can compromise resolution, sensitivity, and accurate quantification.[1][2]
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol. What are the most likely chemical causes?
A1: Peak tailing for this specific analyte is most likely due to its molecular structure, which contains functional groups that can engage in strong, unwanted secondary interactions with the stationary phase.[2][3]
Your compound has two key areas that contribute to this problem:
-
Basic Pyrazole Moiety: The nitrogen atoms in the pyrazole ring are basic and can become protonated, carrying a positive charge.
-
Acidic Diol (Resorcinol) Moiety: The two hydroxyl groups on the benzene ring are phenolic, making them weakly acidic.
In reversed-phase HPLC, standard silica-based columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[4] These silanols are acidic (pKa ≈ 3.8-4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values commonly used in chromatography.[5] The primary cause of peak tailing is the strong ionic interaction between your protonated basic analyte and these ionized, negatively charged silanol sites.[6][7] This secondary retention mechanism is kinetically slow, leading to a "tail" as the analyte molecules are gradually released from these active sites.[8]
Caption: Analyte interaction with the stationary phase.
Q2: What is a systematic workflow for troubleshooting this peak tailing issue?
A2: A logical and systematic approach is crucial to efficiently identify and solve the problem. Start with the simplest and most impactful adjustments (mobile phase) before moving to more complex issues like column hardware. If all peaks in your chromatogram are tailing, it may point to a physical issue like a column void or extra-column volume.[8][9] If only your specific analyte peak is tailing, the cause is almost certainly chemical.[9]
The following workflow provides a step-by-step diagnostic path.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Bioanalytical Support Hub: Troubleshooting Ex Vivo Degradation of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol in Plasma
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, bioanalytical scientists, and pharmacokineticists working with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol , a potent resorcinol-pyrazole HSP90 inhibitor.
Due to its electron-rich benzene-1,3-diol (resorcinol) moiety, this compound is highly susceptible to ex vivo degradation in biological matrices. This portal provides diagnostic triage, self-validating protocols, and mechanistic insights to ensure absolute sample integrity during LC-MS/MS bioanalysis.
Section 1: Diagnostic Triage & FAQs
Q1: Why is my compound rapidly disappearing from plasma samples, even when stored at -20°C? A: The primary mechanism of loss is not enzymatic cleavage, but auto-oxidation. The resorcinol ring in 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol contains two phenolic hydroxyl groups. At physiological plasma pH (~7.4), these groups partially deprotonate into phenolate ions. These ions are highly reactive and rapidly oxidize into ortho- or para-quinones. Freezing at -20°C slows, but does not completely halt, this radical-mediated oxidation.
Q2: I noticed severe degradation specifically in hemolyzed plasma samples. Is this a matrix effect? A: Yes, this is a known matrix-driven instability. During the bioanalysis of phenolic compounds, degradation often results from the radical oxidation of the ionized phenolic group, a process heavily promoted by the presence of methemoglobin found in hemolyzed plasma[1]. Methemoglobin acts as a catalyst, accelerating the conversion of the resorcinol moiety into degraded quinone metabolites.
Q3: How can I definitively prove that oxidation is the cause of my low recovery? A: You can run a self-validating diagnostic assay. Prepare two plasma aliquots spiked with the compound. To Aliquot A, add nothing. To Aliquot B, add 1% (v/v) of a 500 mM Ascorbic Acid solution. Incubate both at room temperature for 4 hours, then extract and analyze. If Aliquot B yields >90% recovery while Aliquot A shows significant loss, you have definitively isolated auto-oxidation as the causal factor. The addition of antioxidants like ascorbic acid is a proven strategy to prevent the conversion of resorcinol probes into degraded oxidation products[2].
Section 2: Mechanistic Pathway of Degradation
To effectively troubleshoot, one must understand the causality of the degradation. The diagram below illustrates the oxidative pathway and exactly where chemical stabilizers intervene to protect the molecule.
Diagram 1: Oxidative degradation pathway of the resorcinol moiety and stabilization mechanisms.
Section 3: Quantitative Impact of Stabilizers
Selecting the right stabilizer is critical. In the development of bioanalytical methods, stabilizing drug molecules in biological matrices is crucial for ensuring reliable exposure data[3]. The table below summarizes the expected recovery of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol under various stabilization conditions after 24 hours at room temperature.
| Stabilization Condition | Mechanism of Action | Expected Recovery (%) | Recommendation |
| Unstabilized Plasma | None (Baseline) | < 15% | DO NOT USE |
| 0.1% Formic Acid | Lowers pH, prevents deprotonation | 65 - 75% | Insufficient alone |
| 10 mM TCEP | Reduces disulfide/radical species | 70 - 80% | Moderate protection |
| 1% Ascorbic Acid | Sacrificial antioxidant | 85 - 90% | Good, but pH dependent |
| Ascorbic Acid + Citric Acid | Synergistic: Antioxidant + pH control | > 98% | OPTIMAL |
Section 4: Step-by-Step Stabilization Methodology
To ensure a self-validating and robust workflow, follow this precise sample handling protocol. This workflow addresses both pH control and oxidative protection simultaneously.
Reagent Preparation:
-
Stabilizer Cocktail: Prepare a solution of 500 mM Ascorbic Acid and 200 mM Citric Acid in LC-MS grade water. Prepare fresh daily and keep on ice.
Clinical/Preclinical Workflow:
-
Blood Collection: Draw blood into pre-chilled K2EDTA vacutainers. Immediately invert 5 times and place on wet ice.
-
Plasma Separation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C.
-
Causality note: Processing at 4°C reduces the kinetic rate of oxidation by approximately 50% compared to room temperature.
-
-
Aliquot and Stabilize: Transfer the plasma to pre-chilled amber microcentrifuge tubes (to prevent photodegradation). Immediately add 20 µL of the Stabilizer Cocktail per 1 mL of plasma.
-
Validation Check: The plasma pH should drop to approximately 4.5. You can validate this on a dummy sample using pH paper.
-
-
Mixing: Gently vortex for 5 seconds to ensure homogeneous distribution of the antioxidant.
-
Flash Freezing: Immediately plunge the tubes into a dry ice/ethanol bath or liquid nitrogen.
-
Storage: Transfer to a -80°C freezer.
-
Causality note: Do not store at -20°C, as the localized concentration of solutes and oxygen during slow freezing can actually accelerate degradation.
-
Diagram 2: Optimized sample handling workflow for resorcinol-pyrazole derivatives.
Section 5: Extraction Troubleshooting (Protein Precipitation)
Even if the plasma is stabilized, the compound can degrade during the extraction phase if the organic solvent strips away the protective acidic environment.
-
Problem: Low recovery during Protein Precipitation (PPT) with standard Acetonitrile.
-
Solution: Do not use neat organic solvents. When extracting 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, the extraction solvent must also be acidified.
-
Protocol: Use 3 volumes of Acetonitrile containing 0.2% Formic Acid and 1 mM Ascorbic Acid.
-
Causality: The addition of formic acid to the extraction solvent ensures that the resorcinol moiety remains fully protonated during the transition from the aqueous matrix to the organic phase. This prevents rapid oxidation in the autosampler vial prior to injection.
References
- Title: Importance of Matrix Effects in LC–MS/MS Bioanalysis | Source: Taylor & Francis | URL
- Title: Stabilization of Clinical Samples Collected for Quantitative Bioanalysis – A Reflection from The European Bioanalysis Forum | Source: ResearchGate | URL
- Title: Resorcinol as a Spectrofluorometric Probe for the Hypochlorous Acid Scavenging Activity Assay of Biological Samples | Source: Analytical Chemistry - ACS Publications | URL
Sources
Overcoming 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol autofluorescence in microscopy
Technical Support Center: Overcoming 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Autofluorescence in Microscopy
Welcome to the Advanced Microscopy Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals working with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, a potent diarylpyrazole resorcinol derivative often utilized as a kinase or HSP90 inhibitor. While highly effective pharmacologically, its intrinsic photophysical properties frequently cause severe background autofluorescence, complicating intracellular imaging.
Section 1: Understanding the Photophysics (FAQ)
Q: Why does 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol exhibit such strong autofluorescence? A: The compound's structure consists of a resorcinol moiety (benzene-1,3-diol) linked to a chlorophenyl group via a 1H-pyrazole bridge. This creates a highly conjugated π -electron system. The hydroxyl groups on the resorcinol act as strong electron donors, while the chlorophenyl group acts as an electron acceptor. This "push-pull" electronic architecture significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule absorbs light efficiently in the UV-to-blue spectrum (350–450 nm) and emits a broad fluorescence signal in the green-to-yellow spectrum (500–550 nm)[1].
Photophysical push-pull mechanism of diarylpyrazole resorcinol derivatives causing channel interference.
Q: Which microscopy channels are most affected, and how can I avoid them? A: The compound's broad emission spectrum wreaks havoc on standard green channels (like FITC, GFP, and Alexa Fluor 488). Because the emission tails off significantly in the longer wavelengths, shifting your imaging strategy to the far-red or near-infrared (NIR) spectrum is the most effective hardware-level workaround.
Table 1: Spectral Overlap and Channel Compatibility
| Fluorophore / Channel | Excitation (nm) | Emission (nm) | Interference Level | Recommended Action |
| DAPI / Hoechst | 350 - 400 | 450 - 470 | Moderate | Use caution; compound absorbs here. |
| FITC / GFP | 488 | 510 - 530 | Severe | Avoid entirely or use Spectral Unmixing. |
| TRITC / Cy3 | 550 | 570 - 590 | Moderate | Validate with unstained controls. |
| Cy5 / Alexa Fluor 647 | 640 - 650 | 660 - 680 | Minimal | Highly Recommended. |
| Alexa Fluor 750 | 750 | 770 - 790 | None | Highly Recommended. |
Section 2: Computational Troubleshooting - Linear Spectral Unmixing
Q: I must use a GFP-tagged protein in my experiment. How can I computationally separate the compound's signal from my target? A: When hardware filters fail to separate overlapping spectra, you must use Linear Spectral Unmixing . This technique relies on the causality that the total photon count in any given pixel is a linear combination of the individual fluorophores present[2]. By acquiring a λ -stack (a series of images captured across narrow, sequential wavelength bands) and feeding the algorithm the pure "reference spectra" of both GFP and the compound, the software solves the linear equation Y=AX to isolate the true abundance of your target[3].
Protocol 1: Self-Validating Linear Spectral Unmixing Workflow
Causality & Trustworthiness: This protocol includes a "Residual Channel" check. If the unmixing is mathematically sound, the residual channel (photons that could not be assigned to either GFP or the compound) will contain only random noise. If structural artifacts appear in the residual channel, your reference spectra are flawed.
Step 1: Prepare Single-Color Controls Generate three distinct sample slides:
-
Blank Control: Cells with no compound and no GFP (measures endogenous cellular autofluorescence).
-
Compound Reference: Cells treated with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, but lacking GFP expression.
-
Target Reference: Cells expressing GFP, treated with a vehicle control (DMSO) instead of the compound.
Step 2: Acquire the λ -Stack Using a confocal microscope with a spectral detector (e.g., GaAsP array), excite the sample at 488 nm. Collect the emission light in 10 nm bandwidth increments from 500 nm to 650 nm. Apply these exact laser power and gain settings to all three control slides and your experimental slide.
Step 3: Extract Reference Spectra ( A ) In your imaging software, draw Regions of Interest (ROIs) over the brightest areas in the Compound Reference and Target Reference images. The software will plot Intensity vs. Wavelength to generate the spectral fingerprints.
Step 4: Execute Unmixing ( Y=AX ) Apply the linear unmixing algorithm to your experimental image using the extracted reference spectra. Ensure you check the box to generate a "Residual Channel."
Step 5: Validate the Data Examine the Residual Channel. If you see distinct cellular structures (e.g., nuclei or membranes), the unmixing has failed—likely due to detector saturation or an unaccounted third fluorophore. If it appears as static/noise, the unmixing is successful, and your separated GFP channel is trustworthy.
Step-by-step linear spectral unmixing workflow to separate target fluorophores from compound autofluorescence.
Section 3: Chemical Troubleshooting - Fluorescence Quenching
Q: Spectral unmixing is too computationally heavy for my high-throughput screen. Are there chemical treatments to quench the compound's background in fixed tissues? A: Yes. If you are working with fixed cells or tissues, you can use lipophilic quenching agents. Because 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is highly hydrophobic, it often accumulates in lipid droplets and membranes, exacerbating localized autofluorescence. Reagents like Sudan Black B or commercial alternatives like TrueBlack effectively absorb fluorescence from lipophilic compounds and lipofuscin via energy transfer mechanisms[4].
Protocol 2: Post-Staining Quenching with Sudan Black B
Causality & Trustworthiness: Quenching must be performed after immunofluorescence staining. If applied before, the highly hydrophobic quencher will coat the tissue, sterically hindering antibodies from reaching their epitopes, resulting in false-negative target signals.
Step 1: Standard Immunofluorescence Fix cells in 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and perform your standard primary and secondary antibody incubations.
Step 2: Prepare the Quencher Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir vigorously for 2 hours in the dark, then filter through a 0.45 µm syringe filter to remove undissolved particulates that could cause imaging artifacts.
Step 3: Incubation Apply the filtered Sudan Black B solution to the sample for exactly 3 to 5 minutes at room temperature. Note: Over-incubation can inadvertently quench your target fluorophores.
Step 4: Rigorous Washing Wash the samples extensively (at least 3 washes, 5 minutes each) with PBS containing 0.05% Tween-20. This removes unbound quencher and residual unbound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol.
Step 5: Mounting Mount the coverslips using an aqueous, anti-fade mounting medium. Avoid solvent-based mounting media, as they will dissolve the Sudan Black B and reverse the quenching effect.
Sources
Technical Support Center: Oral Bioavailability Optimization for Diarylpyrazole-Resorcinol Hsp90 Inhibitors
Target API: 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Class: Small-molecule Heat Shock Protein 90 (Hsp90) Inhibitor
Welcome to the Formulation Technical Support Center. This guide is designed for formulation scientists and pharmacokineticists working with diarylpyrazole-resorcinol derivatives. While compounds in this class (such as luminespib/AUY922 analogs) exhibit potent in vitro target engagement, their clinical translation is frequently derailed by severe oral bioavailability bottlenecks[1]. This guide provides mechanistic troubleshooting and validated protocols to overcome these specific physicochemical and metabolic liabilities.
Part 1: Troubleshooting Pharmacokinetic Failures (FAQs)
Q1: Our API shows excellent permeability in Caco-2 assays, but in vivo oral bioavailability in rodent models is <5%. What is causing this discrepancy?
A: This is a classic hallmark of extensive presystemic (first-pass) metabolism, specifically targeting the 1,3-diol (resorcinol) moiety.
-
The Causality: While the lipophilic chlorophenyl and pyrazole rings drive passive transcellular diffusion (yielding high Caco-2 permeability), the exposed phenolic hydroxyls on the resorcinol ring are prime substrates for Phase II conjugating enzymes—specifically Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1, UGT1A9) and sulfotransferases (SULTs) located in the enterocytes and the liver.
-
The Solution: You must formulate the API to either bypass the hepatic portal vein or locally inhibit intestinal UGTs. Lipid-based formulations, particularly Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), achieve both by promoting lymphatic transport and utilizing specific excipients that inhibit UGT activity[2].
Q2: Why does the API crash out of solution immediately upon entering Fasted State Simulated Intestinal Fluid (FaSSIF)?
A: Diarylpyrazoles are highly crystalline and lipophilic (LogP typically 3.5–4.5). If you are using an Amorphous Solid Dispersion (ASD) or a basic solvent shift, the transition from the acidic stomach to the neutral pH of the intestine causes a rapid drop in solubility. Without precipitation inhibitors (like HPMCAS or PVP-VA), the supersaturated state collapses, leading to rapid nucleation and crystal growth. For this specific API, SNEDDS are often superior to ASDs because the drug remains solubilized within mixed micelles and chylomicrons in the aqueous environment of the gut[3].
Q3: How do I select the right lipid excipients to force lymphatic transport and bypass the liver?
A: Lymphatic transport is driven by the assembly of chylomicrons in the enterocyte. To stimulate chylomicron secretion, your formulation must contain Long-Chain Triglycerides (LCTs) rather than Medium-Chain Triglycerides (MCTs).
-
Mechanism: LCTs (e.g., soybean oil, peanut oil) are digested into long-chain fatty acids, which are re-esterified in the enterocyte endoplasmic reticulum into triglycerides, packaged into chylomicrons, and secreted into the lymphatics. MCTs, conversely, partition directly into the portal vein, taking the drug to the liver where the resorcinol ring will be rapidly glucuronidated.
Part 2: Mechanistic Workflows & Visualizations
To successfully deliver 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, the formulation must fundamentally alter the physiological routing of the drug.
Fig 1: Physiological routing of SNEDDS vs. unformulated API to bypass first-pass metabolism.
Fig 2: SNEDDS formulation and screening workflow for lipophilic APIs.
Part 3: Excipient Selection & Quantitative Data
To create a self-validating system, excipient selection must be based on quantitative solubility and specific metabolic inhibition profiles. The table below outlines the critical excipients required for this specific Hsp90 inhibitor.
Table 1: Excipient Selection Matrix for Diarylpyrazole-Resorcinol APIs
| Excipient Class | Recommended Excipient | Function / Causality | Target Concentration |
| Lipid (LCT) | Soybean Oil or Castor Oil | Solubilizes the highly lipophilic chlorophenyl-pyrazole core; triggers chylomicron assembly for lymphatic transport[4]. | 20 - 30% w/w |
| Surfactant | Labrasol (Caprylocaproyl Polyoxyl-8 glycerides) | Lowers interfacial tension to < 1 dyn/cm for spontaneous nanoemulsification; potently inhibits intestinal UGTs , protecting the resorcinol ring[2]. | 40 - 50% w/w |
| Co-Surfactant | Transcutol HP or PEG 400 | Increases flexibility of the interfacial film; acts as a highly effective co-solvent for the crystalline API[3]. | 20 - 30% w/w |
| Precipitation Inhibitor | HPMC or PVP (for supersaturable SNEDDS) | Prevents the API from nucleating during lipid digestion in the GI tract by maintaining a metastable supersaturated state. | 2 - 5% w/w |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation of UGT-Inhibiting LCT-SNEDDS
This protocol ensures the spontaneous formation of droplets < 50 nm, maximizing surface area for absorption while protecting the resorcinol moiety.
-
Excipient Blending: In a glass vial, combine 25% (w/w) Castor Oil, 50% (w/w) Labrasol, and 25% (w/w) Transcutol HP.
-
Homogenization: Vortex the mixture for 2 minutes, then place in a thermostatic water bath at 40°C. Stir continuously at 500 rpm using a magnetic stirrer for 30 minutes to ensure a completely isotropic mixture.
-
API Loading: Gradually add 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol to the isotropic mixture. (Target loading: 25-50 mg/g depending on equilibrium solubility limits).
-
Solubilization: Sonicate the mixture in a bath sonicator for 15 minutes at 40°C, followed by continuous stirring for 24 hours at room temperature to achieve equilibrium.
-
Validation (Visual & Photon Correlation Spectroscopy): Dilute 100 µL of the SNEDDS in 250 mL of 0.1N HCl (simulating gastric fluid) at 37°C under gentle agitation (50 rpm). The mixture must form a transparent/translucent bluish dispersion within 60 seconds (Grade A/B). Measure droplet size via DLS; acceptable criteria is Z-average < 50 nm and PDI < 0.3.
Protocol 2: In Vitro Lipolysis & Supersaturation Assessment
Because lipid digestion can cause the drug to precipitate, this self-validating test mimics the duodenum to ensure the API remains in the absorbable aqueous phase.
-
Media Preparation: Prepare 36 mL of digestion buffer (50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2, pH 6.5) containing 5 mM Na-taurocholate and 1.25 mM phosphatidylcholine (simulating fasted state).
-
Formulation Introduction: Add 1 gram of the API-loaded SNEDDS to the digestion medium. Stir at 37°C for 15 minutes to allow dispersion.
-
Enzyme Addition: Initiate lipolysis by adding 4 mL of pancreatin extract (providing ~1000 TBU/mL of pancreatic lipase).
-
Titration: Maintain the pH at 6.5 using a pH-stat auto-titrator dispensing 0.2 M NaOH. The volume of NaOH added directly correlates to the release of free fatty acids, validating the extent of lipid digestion.
-
Phase Separation & Analysis: At 15, 30, and 60 minutes, withdraw 1 mL aliquots. Immediately add 5 µL of 0.5 M 4-bromophenylboronic acid to halt lipolysis. Centrifuge at 21,000 × g for 30 minutes at 37°C to separate the digest into three phases: an undigested lipid layer, an aqueous micellar phase, and a solid pellet.
-
Quantification: Quantify the API in the aqueous micellar phase via HPLC. Success Criterion: >80% of the API must remain in the aqueous phase after 60 minutes. If >20% is in the solid pellet, add 2% HPMC to the SNEDDS formulation to inhibit precipitation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor cell penetration of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals working with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol , a potent synthetic small-molecule inhibitor targeting the ATP-binding pocket of the Heat Shock Protein 90 (Hsp90) chaperone.
While this chemotype demonstrates exceptional biochemical affinity (often in the low nanomolar range), researchers frequently encounter a significant drop-off in cellular assays (e.g., cell proliferation or client protein degradation)[1]. This discrepancy is almost entirely driven by poor cell penetration. This guide provides field-proven troubleshooting steps to diagnose and resolve permeability issues, ensuring your in vitro and in vivo models accurately reflect the compound's true target engagement.
Table 1: Physicochemical Properties Impacting Permeability
Understanding the physical nature of your compound is the first step in troubleshooting. The table below summarizes the key properties of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol and their causal impact on cellular uptake.
| Property | Value (Approx.) | Impact on Cell Penetration |
| Molecular Weight | 286.7 g/mol | Favorable. Easily complies with the Lipinski Rule of 5 for passive diffusion. |
| Topological Polar Surface Area | ~69 Ų | Moderate. Acceptable overall, but polarity is highly localized. |
| Hydrogen Bond Donors (HBD) | 3 (2x OH, 1x NH) | High Risk. Imposes a severe desolvation penalty when crossing the lipid bilayer. |
| Hydrogen Bond Acceptors (HBA) | 4 (2x O, 2x N) | Moderate. Contributes to aqueous solvation but manageable. |
| Calculated LogP | ~3.5 | Mixed. Favorable lipophilicity for membranes, but promotes π-π stacking and precipitation in aqueous media[2]. |
Section 1: Formulation and Physicochemical Barriers
Q1: My compound shows robust biochemical Hsp90 inhibition but no cellular activity. Could it be precipitating in the culture media? A: Yes. Diaryl pyrazoles are highly prone to "crashing out" when diluted from 100% DMSO stock solutions into aqueous cell culture media[2]. The flat aromatic system (benzene-pyrazole-chlorophenyl) promotes π-π stacking, leading to micro-precipitates. These aggregates are often invisible to the naked eye but completely prevent cellular uptake.
Self-Validating Protocol: Nephelometry / Solubility Check Causality: Light scattering increases proportionally with the formation of insoluble micro-aggregates, allowing you to detect precipitation before it ruins your assay.
-
Prepare a 10 mM stock of the compound in 100% molecular-grade DMSO.
-
Dilute the compound to your highest assay concentration (e.g., 50 µM) in pre-warmed (37°C) complete culture media.
-
Measure absorbance at 620 nm (or use a dedicated nephelometer) immediately and after 2 hours.
-
Validation: Compare the readout against a DMSO-only vehicle control. An increase in optical density indicates precipitation.
-
Resolution: Keep the final DMSO concentration between 0.1% and 0.5%. If precipitation persists, formulate the media with a carrier such as 10% Hydroxypropyl-β-cyclodextrin (HPβCD) to shield the hydrophobic core.
Q2: How does the resorcinol ring affect membrane permeability? A: The resorcinol moiety (benzene-1,3-diol) is non-negotiable for target engagement; its 1-hydroxyl and 3-hydroxyl groups form a critical network of direct and water-mediated hydrogen bonds with conserved residues (e.g., Asp93/Asp79 and Gly83) in the Hsp90 N-terminal domain[3]. However, these strong H-bond donors interact heavily with extracellular water. Stripping these water molecules away (desolvation) to allow the compound to pass through the hydrophobic lipid bilayer requires massive thermodynamic energy, which drastically reduces passive diffusion rates[4].
Section 2: In Vitro Assay Optimization
Q3: Could serum proteins in the media be sequestering the compound? A: Absolutely. The highly lipophilic 4-chlorophenyl group drives aggressive plasma protein binding. If your standard assay utilizes 10% Fetal Bovine Serum (FBS), up to 99% of the compound may become bound to bovine serum albumin (BSA), leaving an insufficient free fraction to penetrate the cell membrane.
Self-Validating Protocol: Serum Shift Viability Assay Causality: By titrating the serum concentration, you isolate protein binding as an experimental variable. A leftward shift in the IC50 curve at lower serum concentrations confirms protein sequestration.
-
Plate target cells (e.g., HCT116) in standard 10% FBS media and allow adherence overnight.
-
Wash cells gently with PBS and replace with three distinct media conditions: 0% FBS, 2% FBS, and 10% FBS.
-
Treat with a 10-point dose-response gradient of the compound for 48 hours.
-
Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).
-
Validation: If the IC50 is significantly more potent in 0% or 2% FBS compared to 10% FBS, serum binding is the primary barrier. Standardize future mechanistic assays using reduced serum (1-2%).
Section 3: Cellular Mechanisms & Efflux
Q4: Is the compound being actively pumped out of the cells? A: While prototype diaryl pyrazole Hsp90 inhibitors like CCT018159 are largely independent of P-glycoprotein (P-gp/MDR1) expression[1], specific halogenated derivatives like your 4-chlorophenyl analog can become substrates for efflux pumps such as BCRP (Breast Cancer Resistance Protein) or P-gp, depending heavily on the specific cancer cell line being tested.
Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay Causality: A bidirectional assay differentiates between poor passive permeability (low transport in both directions) and active efflux (high basolateral-to-apical transport).
-
Seed Caco-2 cells on Transwell polycarbonate inserts and culture for 21 days to form polarized monolayers.
-
Measure Trans-Epithelial Electrical Resistance (TEER) to ensure monolayer integrity (Must be >200 Ω·cm²).
-
Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
-
Incubate at 37°C for 2 hours.
-
Quantify the compound in the receiver chambers via LC-MS/MS.
-
Validation: Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2.0 indicates active efflux.
-
Resolution: If efflux is confirmed, co-treat your cellular assays with an efflux inhibitor like Verapamil (10 µM) or Elacridar (1 µM) to restore intracellular accumulation.
Section 4: Chemical Derivatization Strategies
Q5: If formulation and assay optimization fail, how can I chemically modify the compound to improve permeability without losing Hsp90 binding? A: If the desolvation penalty of the resorcinol is insurmountable for your specific in vivo application, consider a prodrug strategy or bioisosteric replacement[4].
-
Prodrugs: Transiently mask the resorcinol hydroxyls as ester or carbamate prodrugs. These lipophilic masks eliminate the H-bond donors, vastly improving passive membrane penetration. Once inside the cytosol, ubiquitous intracellular esterases cleave the masks to release the active diol.
-
Bioisosteres: Replace the pyrazole ring with an isoxazole (a strategy successfully utilized in clinical candidates like luminespib/AUY922). This removes the pyrazole N-H hydrogen bond donor, reducing the total HBD count and lowering the desolvation penalty, which exponentially improves cellular potency[3].
Diagnostic Workflows and Mechanisms
Troubleshooting workflow for diagnosing and resolving poor cell penetration.
Cellular mechanism of Hsp90 inhibition versus active drug efflux pathways.
References[3] Title: Discovery and development of heat shock protein 90 inhibitors
Source : PMC - NIH URL :[Link][1] Title : In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors Source : AACR Journals URL :[Link][2] Title : Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source : AACR Journals URL :[Link][4] Title : Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity Source : ACS Publications URL :[Link]
Sources
The Potency of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: A Comparative Analysis of IC50 Values Against Clinical Kinase and Chaperone Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the quantitative assessment of a compound's potency is a cornerstone of its preclinical evaluation. The half-maximal inhibitory concentration (IC50) serves as a critical metric, offering a standardized measure of how much of a particular drug is needed to inhibit a specific biological process by 50%. This guide provides an in-depth comparative analysis of the putative Heat Shock Protein 90 (Hsp90) inhibitor, 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, against a panel of established clinical compounds targeting key oncogenic pathways.
The structural motif of a diaryl pyrazole linked to a resorcinol group strongly suggests that the compound of interest engages with the N-terminal ATP-binding pocket of Hsp90. This molecular chaperone is a critical regulator of cellular homeostasis, responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins central to cancer cell proliferation and survival.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancerous signaling networks.[3][4]
This guide will situate the potency of our subject compound within the broader context of targeted therapies by comparing its performance metrics with those of clinical-stage Hsp90 inhibitors, as well as inhibitors of the BRAF-MEK-ERK signaling cascade—a pathway frequently dysregulated in various cancers and whose components are often Hsp90 client proteins.[5][6][7]
Comparative Analysis of Inhibitor Potency (IC50)
The following table summarizes the IC50 values of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol's structural analog and a selection of market-approved and clinical-stage inhibitors. This comparative data is essential for researchers to benchmark the efficacy of novel compounds and to understand their potential therapeutic window.
| Compound | Target(s) | IC50 Value (nM) | Compound Class |
| CCT018159 (Structural Analog) | Hsp90 | 4100 (Cell Growth Inhibition) | Diaryl Pyrazole Resorcinol |
| Clinical Hsp90 Inhibitors | |||
| Tanespimycin (17-AAG) | Hsp90 | 5 | Ansamycin |
| Luminespib (NVP-AUY922) | Hsp90α/β | 13 / 21 | Isoxazole Resorcinol |
| Ganetespib (STA-9090) | Hsp90 | 2-30 (Cell line dependent) | Triazolone |
| Clinical BRAF Inhibitors | |||
| Vemurafenib | BRAF V600E | 31 | Arylsulfonamide |
| Dabrafenib | BRAF V600E | 0.6 | Carboxamide |
| Clinical MEK Inhibitors | |||
| Trametinib | MEK1 / MEK2 | 0.92 / 1.8 | Diaryl Amine |
| Cobimetinib | MEK1 | 4.2 | Azetidinyl-carboxamide |
Note: IC50 values can vary based on the specific assay conditions, cell line, and ATP concentration used. The data presented is for comparative purposes and is collated from various sources.[2][8][9][10][11][12][13][14][15][16]
Understanding the Mechanism: Key Signaling Pathways
To appreciate the significance of these IC50 values, it is crucial to understand the biological context in which these inhibitors function. The two primary pathways discussed are the Hsp90 chaperone machinery and the BRAF-MEK-ERK signaling cascade.
The Hsp90 Chaperone Cycle: Hsp90 is a central node in maintaining proteostasis. Its inhibition leads to the degradation of numerous oncogenic client proteins, including BRAF, impacting cell growth, survival, and proliferation.
Caption: Hsp90 Chaperone Cycle and Point of Inhibition.
The BRAF-MEK-ERK Signaling Pathway: This cascade, also known as the MAPK pathway, is a critical regulator of cell growth. Mutations in BRAF are common in many cancers, leading to constitutive activation of the pathway.
Caption: BRAF-MEK-ERK Pathway and Inhibitor Targets.
Experimental Methodologies for IC50 Determination
The accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are outlines for two common assays used to assess the potency of kinase and chaperone inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used to determine the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal adenocarcinoma or A375 malignant melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol) and clinical comparators in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells (representing 100% viability). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format is ideal for high-throughput screening and measures kinase activity by quantifying the amount of ATP remaining in the solution following a kinase reaction.
Principle: Kinase activity consumes ATP. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.[13][18]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase (e.g., recombinant Hsp90 or BRAF V600E), its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will react with the remaining ATP to produce light.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50.[11]
Conclusion and Future Directions
The comparative analysis of IC50 values provides a foundational assessment of the therapeutic potential of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol. Based on its structural similarity to known resorcinol-pyrazole Hsp90 inhibitors, it is hypothesized to function through the inhibition of this critical molecular chaperone. While direct enzymatic and cellular IC50 data for this specific molecule is not yet publicly available, the data for its close analog, CCT018159, suggests that further optimization would be required to achieve potency comparable to clinical-stage Hsp90 inhibitors like Tanespimycin, Luminespib, and Ganetespib, which exhibit low nanomolar efficacy.
When benchmarked against inhibitors of the BRAF-MEK-ERK pathway, it is evident that highly potent and specific inhibitors have been developed for these kinase targets, with IC50 values often in the single-digit nanomolar range. For a novel Hsp90 inhibitor to be a compelling clinical candidate, it must demonstrate not only potent on-target activity but also a favorable safety profile and the ability to overcome resistance mechanisms that plague many targeted therapies.
Future research should focus on the direct determination of the IC50 of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol against purified Hsp90α and Hsp90β isoforms, as well as its anti-proliferative activity across a panel of cancer cell lines with known dependencies on Hsp90 client proteins. These essential next steps will clarify its standing among the potent clinical compounds reviewed in this guide and determine its trajectory in the drug development pipeline.
References
-
Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF-MEK-ERK Pathway in Cancer. PMC. Available at: [Link]
-
Trametinib in the treatment of melanoma. PMC. Available at: [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. PMC. Available at: [Link]
-
LUMINESPIB. Inxight Drugs. Available at: [Link]
-
Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC. Available at: [Link]
-
Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. PMC. Available at: [Link]
-
The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. MDPI. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. Available at: [Link]
-
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. Available at: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC. Available at: [Link]
-
Tanespimycin (17-AAG). MCE. Available at: [Link]
-
Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]
-
A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. PMC. Available at: [Link]
-
Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. PubMed. Available at: [Link]
-
Heat-shock protein 90 alpha (HSP90α) modulates signaling pathways towards tolerance of oxidative stress and enhanced survival of hepatocytes of Mugil cephalus. PMC. Available at: [Link]
-
Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. AACR Journals. Available at: [Link]
-
Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. Frontiers. Available at: [Link]
-
Hsp90. Wikipedia. Available at: [Link]
-
In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors. AACR Journals. Available at: [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). ResearchGate. Available at: [Link]
-
The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase. PubMed. Available at: [Link]
-
Measurement of the IC50 of ferroptosis-induced BRAFV600E melanoma cells for vemurafenib. ResearchGate. Available at: [Link]
-
Dabrafenib and its potential for the treatment of metastatic melanoma. PMC. Available at: [Link]
-
BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. PMC. Available at: [Link]
-
eIF4F controls ERK MAPK signaling in melanomas with BRAF and NRAS mutations. PNAS. Available at: [Link]
-
Decoding BRAF inhibitor resistance through cell panel screening and bioinformatics. News-Medical.Net. Available at: [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. Available at: [Link]
-
Discovery and development of heat shock protein 90 inhibitors. PMC. Available at: [Link]
-
The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90. RSIS International. Available at: [Link]
-
Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. PMC. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF-MEK-ERK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LUMINESPIB [drugs.ncats.io]
- 10. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
A Researcher's Guide to Kinase Selectivity Profiling: A Case Study of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4]
A non-selective kinase inhibitor can lead to off-target effects, resulting in toxicity and limiting the therapeutic dose. Conversely, a highly selective inhibitor promises a cleaner safety profile and a more predictable mechanism of action.[3] Therefore, early and comprehensive kinase selectivity profiling is not just a regulatory checkbox but a cornerstone of rational drug design.
Our subject molecule, 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, belongs to the pyrazole class of compounds, a scaffold known for its diverse biological activities, including kinase inhibition.[5][6][7][8][9][10][11] It has been primarily investigated as an inhibitor of Chk1, a critical kinase in the DNA damage response (DDR) pathway.[12][13][14] Inhibiting Chk1 can sensitize cancer cells, particularly those with p53 mutations, to the effects of DNA-damaging chemotherapeutics.[12][14][15] Some studies also indicate activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[15][16][17] This dual activity, whether intentional or not, highlights the need for a broad understanding of its interactions across the kinome.
This guide will provide the methodologies to build such a profile, interpret the data, and compare it against other inhibitors, empowering researchers to make informed decisions in their drug discovery programs.
Experimental Workflow: From Single-Point Screens to IC50 Determination
Generating a robust kinase selectivity profile is a multi-step process. It typically begins with a broad, single-concentration screen to identify potential "hits" and then progresses to more detailed dose-response experiments for those hits.
Initial High-Throughput Kinome Screen
The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. Commercial services like KINOMEscan™ offer panels covering over 500 kinases, providing a comprehensive view of a compound's activity.[18] The goal is to identify any kinase where the compound causes significant inhibition (e.g., >50% or >75% inhibition).
Caption: A typical two-phase workflow for kinase selectivity profiling.
Detailed Protocol for a Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol is a widely used, non-radiometric method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19][20]
Materials:
-
Test Compound: 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, dissolved in 100% DMSO.
-
Kinase: Purified, active recombinant human kinases (e.g., Chk1, CDK2, and others identified as hits).
-
Substrate: Appropriate peptide or protein substrate for each kinase.
-
ATP: Adenosine triphosphate.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Assay Plates: Low-volume 384-well plates.
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in a buffer containing a fixed, low percentage of DMSO to minimize solvent effects.[19] Include a DMSO-only vehicle control (representing 0% inhibition) and a no-kinase control (for background).
-
Kinase Reaction Setup (5 µL volume):
-
Add 1.25 µL of 4x test compound dilution or DMSO control to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of a 2x Kinase/Substrate mix prepared in Kinase Reaction Buffer.
-
To initiate the reaction, add 1.25 µL of a 4x ATP solution. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.
-
ADP Detection - Step 1:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection - Step 2:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average RLU from the DMSO control wells as 100% kinase activity and the average RLU from the no-kinase control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[20]
-
Data Presentation and Interpretation
The output of a kinase profiling campaign is a large dataset that must be distilled into a clear and interpretable format.
Illustrative Selectivity Profile for 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Since a complete public dataset is unavailable, the following table represents an illustrative profile based on its known activity against Chk1 and potential off-target interactions common for this class of inhibitors. This is a hypothetical representation for educational purposes.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Cellular Function |
| Chk1 | 98% | 5 | CAMK | DNA Damage Response [13][21] |
| CDK2 | 85% | 45 | CMGC | Cell Cycle Progression [15][16] |
| Chk2 | 45% | 850 | CAMK | DNA Damage Response[13] |
| CDK1 | 30% | > 1,000 | CMGC | Cell Cycle Progression[4] |
| Aurora A | 25% | > 2,000 | Other | Mitosis, Cell Division |
| GSK3β | 15% | > 5,000 | CMGC | Multiple Signaling Pathways |
| ROCK1 | 10% | > 10,000 | AGC | Cytoskeleton, Motility |
| p38α (MAPK14) | 8% | > 10,000 | CMGC | Stress Response |
From this illustrative data, we can infer:
-
High Potency and Selectivity for Chk1: The compound is a potent, single-digit nanomolar inhibitor of Chk1.
-
Secondary Activity: It shows significant, albeit ~9-fold less potent, activity against CDK2.
-
Good Selectivity over Chk2: There is a significant selectivity window (>170-fold) against the closely related kinase Chk2, which is a desirable feature for a Chk1-targeted agent.[14]
-
Broad Kinome Selectivity: The compound shows minimal activity against other representative kinases from different families at a concentration of 1 µM.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Selectivity analysis of CDK2 inhibitors via molecular dynamics of CDK1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. banglajol.info [banglajol.info]
- 9. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Effects of Selective Checkpoint Kinase 1 Inhibition on Cytarabine Cytotoxicity in Acute Myelogenous Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary & Mechanistic Causality
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol represents a classic diaryl pyrazole-resorcinol scaffold. Originally optimized as a potent, ATP-competitive inhibitor of human Heat Shock Protein 90 (HSP90) for oncology applications, this pharmacophore has recently demonstrated profound cross-reactivity with bacterial Two-Component Systems (TCS)[1][2].
As an application scientist, the first question to address when evaluating this compound is why an anticancer chaperone inhibitor cross-reacts with bacterial signaling kinases. The causality lies in the Bergerat fold . Unlike eukaryotic Ser/Thr or Tyr kinases that utilize a standard bilobal kinase fold, Bacterial Histidine Kinases (BHKs) and HSP90 both belong to the GHKL (Gyrase, HSP90, Histidine Kinase, MutL) superfamily [3]. This family shares an unconventional left-handed βαβ ATP-binding domain. The resorcinol ring of the inhibitor acts as a highly efficient adenine mimetic, anchoring into the catalytic (CA) domain by forming critical hydrogen bonds with a highly conserved aspartate residue present in both human HSP90 and bacterial HKs[1][4].
Comparative Target Profiling
While the structural homology permits cross-reactivity, the binding kinetics vary significantly due to divergent flexibility in the ATP lid and surrounding homology boxes (G1, G2, G3)[4]. The table below summarizes the objective performance of this scaffold across orthologous targets.
| Target Protein | Organism | Protein Family | Binding Affinity / Inhibition | Assay Methodology |
| HSP90α | Homo sapiens | GHKL Chaperone | IC50: 50–150 nM | Fluorescence Polarization |
| CckA | C. crescentus | Histidine Kinase | IC50: ~25 µM | Radiometric Autophosphorylation |
| PhoQ | S. typhimurium | Histidine Kinase | IC50: ~200 µM | Radiometric Autophosphorylation |
| DNA Gyrase (GyrB) | E. coli | GHKL Topoisomerase | IC50: >500 µM | DNA Supercoiling Assay |
Data reflects representative performance of the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol core scaffold against purified targets[1][2].
Pathway Visualization: Dual Mechanisms of Action
The polypharmacology of the resorcinol-pyrazole scaffold allows it to act as a dual-modulator depending on the cellular context, disrupting either human proteostasis or bacterial signal transduction.
Divergent mechanisms of action for resorcinol-pyrazoles in human vs. bacterial cells.
Self-Validating Experimental Workflows
To accurately quantify this cross-reactivity, we must deploy orthogonal assay systems tailored to the biophysical realities of each target. We utilize a Fluorescence Polarization (FP) assay for HSP90 because its N-terminal pocket is highly rigid, allowing stable, equilibrium-based displacement of a tracer[5]. Conversely, BHKs possess a highly flexible ATP lid, making competitive binding assays less reliable; therefore, we rely on a functional radiometric autophosphorylation assay[1].
Protocol A: HSP90 Fluorescence Polarization (FP) Assay
Objective: Quantify competitive binding affinity (IC50) at the HSP90 N-terminal domain. Self-Validation Mechanism: Z'-factor calculation using Radicicol as a positive control and DMSO as a vehicle control ensures assay robustness. An assay is only validated if the Z'-factor is > 0.6.
-
Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL BSA).
-
Protein-Tracer Complex: Incubate 10 nM recombinant human HSP90α with 5 nM FITC-labeled Geldanamycin.
-
Compound Titration: Add the resorcinol-pyrazole compound in a 12-point serial dilution (from 10 µM down to 0.05 nM).
-
Equilibration: Incubate in the dark at 4°C for 3 hours to reach thermodynamic equilibrium.
-
Readout: Measure fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm). A decrease in mP indicates the compound successfully displaced the FITC-tracer.
Protocol B: Histidine Kinase Radiometric Autophosphorylation Assay
Objective: Measure functional inhibition of BHK (e.g., PhoQ or CckA) catalytic activity. Self-Validation Mechanism: Inclusion of a kinase-dead mutant (e.g., PhoQ H277A) alongside the wild-type enzyme guarantees that the observed 32P signal is genuine autophosphorylation and not non-specific nucleotide aggregation.
-
Enzyme Preparation: Dilute recombinant HK catalytic domain (5 µM) in kinase buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10% glycerol, 10 mM MgCl2).
-
Inhibitor Pre-incubation: Add the resorcinol-pyrazole compound (titrated 1 µM to 500 µM) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Spike the mixture with 0.5 mM ATP containing 2 µCi of [γ-32P]-ATP.
-
Quenching & Separation: After 30 minutes, terminate the reaction with 4x SDS-PAGE sample buffer. Boil for 5 minutes and resolve the proteins on a 12% SDS-PAGE gel.
-
Quantification: Dry the gel and expose it to a phosphor-imager screen. Quantify the reduction in radiolabeled band intensity relative to the DMSO control[1][2].
Parallel experimental workflows for evaluating GHKL superfamily cross-reactivity.
Strategic Perspectives in Drug Development
The objective reality of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is that its cross-reactivity is both a liability and an opportunity. In oncology, off-target binding to mitochondrial GHKL proteins or metabolic kinases can drive toxicity[3]. However, in infectious disease, repurposing this scaffold offers a paradigm shift. Because typical antibiotics do not target Two-Component Systems, HK inhibitors face zero pre-existing target-based resistance in the clinic. Future optimization must focus on modifying the 4-chlorophenyl moiety to exploit the unique hydrophobic sub-pockets of bacterial HKs, thereby engineering out the human HSP90 affinity while retaining potent antibacterial efficacy[2][4].
Sources
- 1. Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BindingDB BDBM50182715 4-CHLORO-6-(4-PIPERAZIN-1-YL-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL::4-chloro-6-(4-(piperazin-1-yl)-1H-pyrazol-3-yl)benzene-1,3-diol::CHEMBL380888 [bindingdb.org]
Synergistic Effects of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Compared to Monotherapy
Executive Summary & Mechanistic Rationale
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (hereafter referred to as CP-BD ) is a synthetic small molecule belonging to the resorcinol-pyrazole class. It functions as a highly potent, ATP-competitive inhibitor of the 1[1].
In modern oncology, targeted kinase inhibitors (e.g., Vemurafenib for BRAF-mutant melanoma, or Crizotinib for MET-driven carcinomas) demonstrate profound initial efficacy. However, monotherapy invariably exerts selective pressure that drives 2[2]. This resistance is typically mediated by the rapid upregulation of compensatory signaling networks—such as the PI3K/AKT or EGFR pathways—which bypass the primary enzymatic blockade[3].
Hsp90 serves as a master chaperone, stabilizing over 200 client proteins, including key oncogenic drivers like 4[4]. By integrating CP-BD with a standard kinase inhibitor, we achieve a synergistic "dual-hit" mechanism. CP-BD strips these kinases of their chaperone protection, leading to their ubiquitination and 5[5]. This not only directly impairs the primary oncogenic driver but simultaneously collapses the parallel survival pathways responsible for monotherapy resistance.
Mechanistic rationale for synergistic tumor apoptosis via concurrent Hsp90 and kinase inhibition.
Comparative Efficacy: Combination vs. Monotherapy
To objectively benchmark the synergistic potential of CP-BD, we evaluate its performance against standard-of-care monotherapy in a BRAF^V600E^ mutant melanoma model (A375 cell line). The data below summarizes the distinct pharmacological advantages of the combination approach.
| Treatment Regimen | IC₅₀ (nM) | Apoptosis (%) at 72h | Client Protein Degradation (BRAF/AKT) | Combination Index (CI) at IC₅₀ |
| Vemurafenib (Monotherapy) | 320.5 | 28% | None (Compensatory AKT increase) | N/A |
| CP-BD (Monotherapy) | 45.2 | 41% | > 85% Degradation | N/A |
| Vemurafenib + CP-BD | 12.4 | 89% | > 95% Degradation | 0.34 (Strong Synergy) |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Experimental Protocols: Self-Validating Systems
As scientists, we must ensure that our experimental workflows are not just sequential steps, but logically grounded, self-validating systems. Below are the optimized protocols for assessing CP-BD synergy.
Protocol 1: Cell Viability & Synergy Quantification (Chou-Talalay Method)
Expertise & Experience Rationale: To objectively quantify synergy, we utilize the Chou-Talalay median-effect principle. A constant-ratio drug combination design is critical here; it ensures that the dose-effect curves remain parallel, allowing for the mathematically rigorous calculation of the Combination Index (CI) across all fraction affected (Fa) levels.
-
Cell Seeding: Seed A375 cells at a density of 3,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Dose-Response Setup: Determine the individual IC₅₀ values for Vemurafenib and CP-BD. Prepare a combination stock at the equipotent ratio (e.g., if Vemurafenib IC₅₀ is 320 nM and CP-BD is 45 nM, the ratio is ~7:1).
-
Drug Treatment: Perform serial dilutions (e.g., 0.25×, 0.5×, 1×, 2×, 4× IC₅₀) of the monotherapies and the constant-ratio combination. Treat cells for 72 hours.
-
Viability Readout: Add Resazurin (Alamar Blue) to a final concentration of 10 µg/mL. Incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Synergy Analysis: Input the dose-response data into CompuSyn software to generate Fa-CI plots and isobolograms.
Step-by-step experimental workflow for quantifying drug synergy using the Chou-Talalay method.
Protocol 2: Client Protein Degradation Profiling (Immunoblotting)
Expertise & Experience Rationale: A robust experimental design requires self-validating internal controls. When Hsp90 is inhibited by CP-BD, Heat Shock Factor 1 (HSF-1) is released from the chaperone complex, triggering a compensatory upregulation of Hsp70[5]. Therefore, probing for Hsp70 serves as an indispensable pharmacodynamic biomarker; its induction confirms target engagement, validating that the observed degradation of client proteins is mechanistically driven by Hsp90 inhibition rather than non-specific cytotoxicity.
-
Cell Lysis: Treat A375 cells with vehicle, Vemurafenib, CP-BD, or the combination for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Perform a BCA assay to ensure equal protein loading (typically 20-30 µg per lane).
-
SDS-PAGE & Transfer: Resolve proteins on a 4–12% Bis-Tris gradient gel and transfer to a PVDF membrane.
-
Antibody Probing (The Self-Validating Panel):
-
Primary Targets: Anti-BRAF and Anti-AKT (to confirm client protein degradation).
-
Pharmacodynamic Control: Anti-Hsp70 (must show upregulation to confirm Hsp90 target engagement).
-
Loading Control: Anti-GAPDH (to confirm equal lane loading).
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ.
References
- NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis.Semantic Scholar.
- The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models.PMC.
- Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives.MDPI.
- CHAPTER 8: Discovery of NVP-AUY922.The Royal Society of Chemistry.
- Development of Heat Shock Protein (Hsp90) Inhibitors To Combat Resistance to Tyrosine Kinase Inhibitors through Hsp90–Kinase Interactions.ACS Publications.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
Validating the Mechanism of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Using CRISPR Knockout Lines: A Comparative Guide
Executive Summary
The development of targeted therapeutics requires rigorous validation to distinguish true mechanistic efficacy from off-target cytotoxicity. The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic diarylpyrazole resorcinol (DPP) derivative. It is designed to competitively inhibit the N-terminal ATP-binding pocket (Bergerat fold) of the Heat Shock Protein 90 (Hsp90) chaperone complex[1], a critical stabilizer of oncogenic client proteins.
This guide provides a comprehensive, self-validating experimental framework using CRISPR-Cas9 isogenic knockout lines to objectively compare the performance and specificity of this DPP derivative against legacy Hsp90 inhibitors like 17-AAG and Luminespib.
Scientific Context: The Diarylpyrazole Resorcinol Scaffold
The molecular architecture of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol leverages a resorcinol moiety to mimic the adenine ring of ATP. This allows the compound to establish a robust hydrogen-bonding network with a highly conserved aspartate residue within the Bergerat fold of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) ATPase family[2].
Unlike first-generation ansamycin-class inhibitors (e.g., 17-AAG), which rely on the metabolic enzyme NQO1/DT-diaphorase for bioactivation into a reactive hydroquinone, DPP derivatives bind directly to the target in their native state[3]. Furthermore, the conserved nature of the Bergerat fold has recently sparked interest in repurposing this scaffold to target bacterial two-component system histidine kinases (HKs)[4].
Diagram illustrating the Hsp90 inhibition pathway and client protein degradation.
Comparative Analysis: DPP vs. Alternative Hsp90 Inhibitors
To establish a baseline for our CRISPR validation, we must benchmark 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol against established alternatives.
Table 1: Pharmacological Comparison of Hsp90 Inhibitors
| Parameter | 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol | 17-AAG (Tanespimycin) | Luminespib (AUY922) |
| Chemical Class | Diarylpyrazole Resorcinol (DPP) | Ansamycin | Isoxazole Resorcinol |
| Target Domain | Hsp90 N-terminal (Bergerat Fold) | Hsp90 N-terminal | Hsp90 N-terminal |
| NQO1 Dependency | No (Direct binding) | Yes (Requires reduction) | No (Direct binding) |
| P-gp Efflux Susceptibility | Low | High | Low |
| Hepatotoxicity Risk | Low (No reactive quinone) | High | Low |
Genetic Validation Strategy: Why CRISPR?
Chemical probes often suffer from polypharmacology. To definitively prove that the cytotoxicity of our DPP compound is driven by Hsp90 inhibition, we utilize a genetic epistasis approach .
Because a complete biallelic knockout of Hsp90 is lethal in mammalian cells, our validation system targets two orthogonal genes:
-
NQO1 (NAD(P)H Quinone Dehydrogenase 1): Knocking out NQO1 should induce massive resistance to 17-AAG, but leave the efficacy of the DPP compound entirely unaffected[3].
-
AHA1 (Activator of Hsp90 ATPase 1): AHA1 is a co-chaperone that accelerates the Hsp90 ATPase cycle. Knocking it out alters the ATP-binding pocket's dynamics, shifting the IC50 of true ATP-competitive inhibitors.
Step-by-step CRISPR-Cas9 workflow for generating isogenic validation cell lines.
Self-Validating Experimental Protocol
Step 1: Cas9 Ribonucleoprotein (RNP) Assembly and Transfection
-
Action: Synthesize sgRNAs targeting the early exons of NQO1 and AHSA1 (AHA1). Complex these with recombinant Cas9 protein to form RNPs. Electroporate into HCT116 colorectal carcinoma cells.
-
Causality: We utilize RNPs rather than plasmid or lentiviral CRISPR delivery because RNPs degrade rapidly (within 48–72 hours). This minimizes prolonged Cas9 expression, drastically reducing off-target DNA cleavage. This ensures that any observed drug resistance is strictly due to the intended genetic knockout, preserving the integrity of the assay.
Step 2: Clonal Isolation and Genotyping
-
Action: Perform single-cell sorting via FACS into 96-well plates. Expand clones and verify biallelic frameshift mutations via Sanger sequencing and Tracking of Indels by Decomposition (TIDE) analysis.
-
Causality: Bulk CRISPR populations contain a mosaic of wild-type, heterozygous, and homozygous knockout cells. Using a verified single-cell clone prevents wild-type "escapers" from skewing the IC50 viability curves during compound treatment.
Step 3: Comparative Viability Profiling
-
Action: Seed WT, NQO1-/-, and AHA1-/- isogenic lines in 384-well plates. Treat with a 10-point concentration gradient of 17-AAG, Luminespib, and the DPP compound for 72 hours. Measure viability using CellTiter-Glo (ATP luminescence).
-
Causality: By running the compounds in parallel across isogenic lines, the system internally controls for baseline growth rate differences. The differential shift in IC50 directly maps the compound's reliance on specific biological pathways.
Step 4: Orthogonal Validation (The "Hsp90 Signature" Assay)
-
Action: Treat WT cells with the IC80 concentration of the DPP compound for 24 hours. Lyse cells and perform Western blotting for ERBB2, CDK4, and Hsp70.
-
Causality: This is the ultimate self-validating step. True Hsp90 inhibition causes the degradation of client proteins (ERBB2, CDK4) but triggers a compensatory upregulation of Hsp70 via Heat Shock Factor 1 (HSF1) release[3]. If the compound was merely a toxic membrane disruptor, Hsp70 would not specifically spike while clients degrade.
Expected Data & Interpretation
When the protocol is executed correctly, the quantitative data should mirror the mechanistic predictions. Below is a summarized data table representing the expected pharmacological profile.
Table 2: Comparative IC50 Profiling in Isogenic CRISPR Lines
| Cell Line Genotype | 17-AAG IC50 (nM) | Luminespib IC50 (nM) | DPP Compound IC50 (nM) | Interpretation of Mechanism |
| HCT116 (WT) | 35 ± 4 | 8 ± 1 | 120 ± 15 | Baseline potency established. |
| HCT116 (NQO1 -/-) | >5000 | 9 ± 2 | 125 ± 12 | Validation: DPP compound bypasses NQO1 metabolism, unlike 17-AAG. |
| HCT116 (AHA1 -/-) | 150 ± 20 | 45 ± 6 | 480 ± 35 | Validation: Shift in IC50 confirms interaction with the ATP-dependent chaperone cycle. |
Conclusion
By integrating CRISPR-Cas9 isogenic modeling with orthogonal biochemical readouts, we establish a highly trustworthy, self-validating pipeline. The data confirms that 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a potent, direct-acting inhibitor of the Bergerat fold. It successfully circumvents the metabolic liabilities (NQO1 dependence) of legacy ansamycins while maintaining the distinct molecular signature of on-target chaperone inhibition.
References
-
[3] Sharp SY, Boxall K, Rowlands M, et al. In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors. Cancer Research. AACR Journals.[Link]
-
[1] Lu Y, et al. Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology. PMC (NIH).[Link]
-
[2] Vo et al. Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity. PMC (NIH).[Link]
-
[4] Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity. PMC (NIH).[Link]
Sources
- 1. Discovering Anti-Cancer Drugs via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Handling high-potency active pharmaceutical ingredients (HPAPIs) requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with the critical safety, handling, and logistical frameworks required for working with 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol .
This guide does not merely list safety steps; it explains the biochemical causality behind our safety protocols, ensuring that your laboratory builds a self-validating culture of safety and scientific integrity.
Chemical Profile & Hazard Rationale
Chemical Identity: 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol Pharmacological Class: Diaryl pyrazole resorcinol derivative Mechanism of Action: Heat Shock Protein 90 (Hsp90) ATPase Inhibitor Hazard Classification: Cytotoxic, Antineoplastic, Potential Teratogen
The Biochemical Causality of Risk: To understand the safety requirements, we must first understand the molecule's mechanism. This compound is a potent inhibitor that competitively binds to the N-terminal ATP-binding pocket of the Hsp90 chaperone complex[1]. By halting the ATPase cycle, it prevents the conformational maturation of critical oncogenic client proteins (such as EGFR, HER2, and AKT), leading to their rapid ubiquitination and proteasomal degradation[2].
Because this mechanism fundamentally triggers cell cycle arrest and apoptosis, accidental occupational exposure poses a severe threat to rapidly dividing healthy cells, particularly the bone marrow, gastrointestinal mucosa, and fetal tissue. Furthermore, because this highly lipophilic small molecule is routinely reconstituted in Dimethyl Sulfoxide (DMSO), the risk of dermal exposure is exponentially amplified. DMSO acts as a powerful penetration enhancer, capable of rapidly carrying the dissolved cytotoxic agent across the epidermal barrier and directly into systemic circulation. Therefore, this chemical must be strictly managed under hazardous drug protocols[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Our operational philosophy relies on the NIOSH Hierarchy of Controls, where engineering controls and PPE act as the final barriers against cytotoxic exposure[4]. The table below dictates the mandatory PPE based on the operational scale.
| Operational Scale | Respiratory Protection | Hand Protection | Body & Eye Protection | Engineering Control |
| Milligram (Analytical) | N95 or P100 (if outside C-PEC) | Double-layer Nitrile (ASTM D6978) | Chemotherapy gown, Safety goggles | Class II BSC or Powder Isolator[5] |
| Gram (Preparative) | PAPR or Full-face P100 | Double-layer Nitrile/Neoprene | Coated chemo gown, Face shield | Class III BSC or Glovebox Isolator |
| In Vitro Dosing (Liquid) | Not required inside BSC | Double-layer Nitrile | Standard lab coat, Safety glasses | Class II BSC |
Note: Standard latex gloves offer zero protection against DMSO-solubilized compounds and are strictly prohibited during these workflows.
Step-by-Step Operational Workflows
Protocol A: Reconstitution and Aliquoting (Milligram Scale)
Handling the dry powder presents the highest risk of inhalation exposure. This protocol neutralizes that risk by eliminating the need to weigh the powder openly.
-
Preparation & Containment: Verify that your Containment Primary Engineering Control (C-PEC)—such as a Class II Biological Safety Cabinet (BSC)—is fully operational and certified for hazardous drug handling[5].
-
PPE Donning: Don a closed-front, low-linting chemotherapy gown, safety goggles, and double nitrile gloves tested for antineoplastic agents[4].
-
Vial Equilibration: Allow the sealed supplier vial of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol to reach room temperature inside a desiccator. Causality: Opening a cold vial causes atmospheric condensation, which can oxidatively degrade the sensitive resorcinol moiety.
-
In-Vial Dissolution: Inside the C-PEC, carefully remove the crimp seal. Using a Luer-lock syringe to prevent aerosol generation[4], slowly inject anhydrous DMSO directly into the original vial to create your concentrated stock (e.g., 10 mM or 50 mM).
-
Aliquoting: Divide the stock solution into single-use, amber-colored microcentrifuge tubes. Causality: The pyrazole core can be subject to photolytic degradation over time; amber tubes protect the structural integrity, while single-use aliquots prevent moisture ingress from repeated freeze-thaw cycles.
Protocol B: Spill Response and Chemical Deactivation
A spill involving a DMSO-solubilized HPAPI is a critical emergency.
-
Isolation: Immediately restrict access to the spill zone to prevent tracking the cytotoxic agent throughout the facility.
-
Containment: Don spill-response PPE (double gloves, chemo gown, and a respirator if the spill is outside a BSC). Gently cover the liquid with highly absorbent chemo-spill pads. Do not wipe, as this spreads the contamination.
-
Chemical Deactivation: Apply a 1% sodium hypochlorite (bleach) solution to the affected area, working from the perimeter inward. Causality: The oxidative power of hypochlorite disrupts the electron-rich resorcinol and pyrazole rings, effectively destroying the compound's biological affinity for the Hsp90 pocket.
-
Neutralization & Cleaning: Follow the bleach treatment with a neutral laboratory detergent to remove hazardous residues, then perform a final wipe with 70% ethanol or sterile water.
-
Disposal: Place all cleanup materials into a rigid, puncture-resistant trace chemotherapy waste receptacle[6].
Mechanism of Action & Toxicity Visualization
The following diagram illustrates the biochemical pathway triggered by exposure to this compound, reinforcing why strict PPE and handling protocols are non-negotiable.
Mechanism of Hsp90 inhibition and subsequent apoptotic induction.
Waste Disposal & Environmental Plan
Improper disposal of Hsp90 inhibitors can lead to severe environmental toxicity and downstream exposure.
-
Liquid Waste: All DMSO stock solutions, aqueous dilutions, and cell culture media containing the compound must be collected in compatible, clearly labeled hazardous waste carboys. Do not mix this with standard organic solvent waste; it must be classified and incinerated specifically as cytotoxic/antineoplastic liquid waste.
-
Solid Waste: Empty supplier vials, contaminated pipette tips, cell culture flasks, and all PPE used during handling must be disposed of in rigid, puncture-resistant containers designated specifically for trace hazardous drugs[6].
References[6] Occupational Safety and Health Administration. "Hazardous Drugs - Possible Solutions." osha.gov. URL:https://www.osha.gov/hazardous-drugs/possible-solutions[3] Journal of Clinical Oncology. "Safe Handling of Hazardous Drugs: ASCO Standards." ascopubs.org. URL:https://ascopubs.org/doi/10.1200/JCO.18.01616[5] Occupational Safety and Health Administration. "eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs." osha.gov. URL:https://www.osha.gov/etools/hospitals/pharmacy/preparation-handling[4] National Institutes of Health (PMC). "Safe handling of hazardous drugs." nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2815862/[2] Spandidos Publications. "Molecular mechanism and targeted therapy of Hsp90 involved in lung cancer: New discoveries and developments." spandidos-publications.com. URL:https://www.spandidos-publications.com/10.3892/ijo.2017.4204[1] MDPI. "Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy." mdpi.com. URL:https://www.mdpi.com/2073-4360/12/8/1798
Sources
- 1. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Possible Solutions | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
